5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPAQRBXERJCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368412 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-08-9 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the readily available starting material, 4-bromophenol. The synthesis involves a Pechmann condensation to form a coumarin intermediate, followed by a regioselective bromination, and culminates in a microwave-assisted Perkin rearrangement to yield the target benzofuran.
Synthetic Pathway Overview
The synthesis of this compound is strategically designed in three main stages. The initial step involves the acid-catalyzed Pechmann condensation of 4-bromophenol with ethyl acetoacetate to construct the coumarin core, yielding 6-bromo-4-methylcoumarin. Subsequently, a regioselective bromination of the coumarin at the C3 position is carried out using N-bromosuccinimide (NBS) to produce 3,6-dibromo-4-methylcoumarin. The final step employs a microwave-assisted Perkin rearrangement of the 3,6-dibromo-4-methylcoumarin in the presence of a base, which facilitates a ring contraction to form the desired this compound with high efficiency.
Experimental Protocols
Step 1: Synthesis of 6-bromo-4-methylcoumarin via Pechmann Condensation
This procedure details the acid-catalyzed cyclization of 4-bromophenol with ethyl acetoacetate.
Materials:
-
4-Bromophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, add 4-bromophenol (1.0 eq).
-
To this, add ethyl acetoacetate (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly and with constant stirring, add concentrated sulfuric acid (2.5 eq).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus.
-
The crude product is recrystallized from ethanol to afford pure 6-bromo-4-methylcoumarin.
Step 2: Synthesis of 3,6-dibromo-4-methylcoumarin
This protocol describes the regioselective bromination of 6-bromo-4-methylcoumarin at the 3-position.
Materials:
-
6-bromo-4-methylcoumarin
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromo-4-methylcoumarin (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,6-dibromo-4-methylcoumarin.
Step 3: Synthesis of this compound via Perkin Rearrangement
This procedure outlines the microwave-assisted ring contraction of 3,6-dibromo-4-methylcoumarin to the final product.[1]
Materials:
-
3,6-dibromo-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, 1M)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, place 3,6-dibromo-4-methylcoumarin (1.0 eq) and ethanol.
-
Add an aqueous solution of sodium hydroxide (3.0 eq).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 300W for 5 minutes, maintaining the temperature at approximately 80°C.[1]
-
After the reaction is complete, cool the vessel.
-
Transfer the reaction mixture to a beaker and acidify to pH 2 with 1M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Solid | 63-66 | - |
| 6-Bromo-4-methylcoumarin | C₁₀H₇BrO₂ | 239.07 | Solid | 174-176 | ~75-85 |
| 3,6-Dibromo-4-methylcoumarin | C₁₀H₆Br₂O₂ | 317.96 | Solid | (Predicted) ~200-205 | ~70-80 |
| This compound | C₁₀H₇BrO₃ | 255.07 | Solid | 240-242 | >90[1] |
Yields are approximate and can vary based on reaction scale and optimization.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Perkin rearrangement, a base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. The mechanism involves several key steps initiated by the nucleophilic attack of a hydroxide ion.
This guide provides a robust and efficient pathway for the synthesis of this compound. The use of microwave-assisted synthesis in the final step significantly reduces reaction time and improves yield, making this an attractive method for researchers in the field.[1] The protocols provided herein are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.
References
An In-depth Technical Guide to the Chemical Properties of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-methyl-benzofuran-2-carboxylic acid is a halogenated derivative of the benzofuran scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom and a methyl group to the core structure can significantly influence the compound's physicochemical properties and biological activity, making it a valuable subject for research and development. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential biological significance of this compound, based on available data for the compound and its close structural analogs.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly accessible literature. However, data for the parent compound and closely related derivatives provide valuable insights into its expected properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₇BrO₃ | [1] |
| Molecular Weight | 255.06 g/mol | Calculated from the molecular formula. |
| CAS Number | 50638-08-9 | As listed by a chemical supplier. |
| Predicted XlogP | 3.2 | Predicted for the isomeric 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid[1]. |
| Predicted pKa | 2.93 ± 0.30 | Predicted for the related 5-bromo-1-benzofuran-2-carboxylic acid[2]. |
| Melting Point | Not available | Data for the related 5-bromo-1-benzofuran-2-carboxylic acid is 257 °C[2]. The 3-methyl group may slightly alter this value. |
| Boiling Point | Not available | Predicted for the related 5-bromo-1-benzofuran-2-carboxylic acid is 370.9 ± 22.0 °C[2]. |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (chemical shifts will be influenced by the bromine substituent). - A singlet for the methyl group at the 3-position. - A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range). - Quaternary carbons of the benzofuran ring. - Aromatic carbons (chemical shifts influenced by bromine). - A signal for the methyl carbon. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation patterns may include the loss of CO₂, CO, and the bromine atom. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹). - C-O stretching bands for the furan ring and carboxylic acid. - Aromatic C-H and C=C stretching bands. - A C-Br stretching band in the fingerprint region. |
Synthesis and Reactivity
While a specific, validated protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for constructing the benzofuran-2-carboxylic acid scaffold. One such effective method is the Perkin rearrangement of a substituted 3-bromocoumarin.
Proposed Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from a known procedure for a structurally similar compound.
Materials:
-
6-bromo-4-methylcoumarin (starting material)
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Microwave reactor
Procedure:
-
Synthesis of 3,6-dibromo-4-methylcoumarin: 6-bromo-4-methylcoumarin is reacted with N-bromosuccinimide in a suitable solvent under radical initiation (e.g., AIBN or benzoyl peroxide) to yield 3,6-dibromo-4-methylcoumarin.
-
Microwave-Assisted Perkin Rearrangement:
-
To a microwave reaction vessel, add 3,6-dibromo-4-methylcoumarin.
-
Add ethanol and a solution of sodium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel and transfer the contents to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Reactivity
The benzofuran ring is generally susceptible to electrophilic substitution. The bromine atom at the 5-position will influence the regioselectivity of further reactions. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The methyl group at the 3-position can also be a site for further functionalization.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not reported. However, the benzofuran scaffold is a common feature in many biologically active compounds. It is plausible that this compound could exhibit antimicrobial or anticancer activities, which are common for halogenated benzofurans.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors feature heterocyclic scaffolds. A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as the MAP kinase pathway.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.
Experimental Workflow for Biological Screening
A general workflow for screening the biological activity of this compound would involve initial in vitro assays followed by more complex cell-based and potentially in vivo studies.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
This compound represents an intriguing yet underexplored molecule. Based on the chemistry of related compounds, it can be synthesized and is expected to possess a range of chemical properties that make it a valuable building block for the development of novel pharmaceuticals and other functional materials. Further experimental investigation is required to fully elucidate its physicochemical characteristics and to explore its potential biological activities. The information and proposed methodologies in this guide provide a solid foundation for researchers interested in pursuing studies on this and related benzofuran derivatives.
References
An In-depth Technical Guide to 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-methyl-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and known biological activities of structurally related compounds, with a focus on their potential modulation of cellular signaling pathways.
Chemical Identity and Properties
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid |
| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)O |
| InChI Key | XXPAQRBXERJCQH-UHFFFAOYSA-N |
Data sourced from PubChem and extrapolated for the target compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for constructing the benzofuran ring system, followed by functional group modifications. A common strategy involves the synthesis of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.
General Synthetic Approach: Perkin Rearrangement
A highly efficient method for the synthesis of benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-bromocoumarins.[1] This method offers significant advantages over traditional heating, including drastically reduced reaction times and high yields.
Experimental Protocol: Microwave-Assisted Synthesis of a Benzofuran-2-carboxylic Acid Derivative [1]
This protocol describes the synthesis of a structurally related compound and can be adapted for the target molecule.
-
Starting Material: A suitably substituted 3-bromocoumarin.
-
Reaction Setup: To a microwave vessel, add the 3-bromocoumarin, ethanol, and sodium hydroxide.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified power (e.g., 300W) and temperature (e.g., 79°C) for a short duration (e.g., 5 minutes) with stirring.
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is concentrated. The residue is dissolved in water and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
A detailed, step-by-step synthesis of this compound would require specific adaptation of this general procedure, likely starting from a 6-bromo-4-methylcoumarin derivative.
Biological Activity and Signaling Pathways
Benzofuran derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The biological effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways.
Inhibition of NF-κB and mTOR Signaling Pathways
Several studies have highlighted the potential of benzofuran-2-carboxylic acid derivatives to inhibit the nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (mTOR) signaling pathways.[6][7][8][9][10][11][12][13] These pathways are crucial regulators of cellular processes such as inflammation, cell proliferation, survival, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The inhibition of these pathways by benzofuran derivatives can lead to a variety of downstream effects, including the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Below is a generalized representation of how a benzofuran derivative might inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by a benzofuran derivative.
Quantitative Data
While specific experimental data for this compound is limited in the public domain, data for closely related compounds can provide valuable insights. For instance, the synthesis of various substituted benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement consistently yields products in the range of 95-99%.[1]
Table of Representative Data for Substituted Benzofuran-2-Carboxylic Acids:
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | Microwave-assisted Perkin rearrangement | 99 | 227-228 | [1] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Multi-step synthesis | 30 | 196-197 | [3] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Multi-step synthesis | 30 | 212-214 | [3] |
Experimental Workflow
The development and evaluation of a novel benzofuran derivative like this compound typically follows a structured workflow from synthesis to biological characterization.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Formation of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway: The Perkin Rearrangement
The primary and most efficient method for the synthesis of this compound is the Perkin rearrangement of a substituted 3-bromocoumarin. This reaction, first reported by W. H. Perkin, involves the transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions.[1] The reaction can be performed under traditional heating or, more efficiently, with microwave assistance, which significantly reduces reaction times from hours to minutes while maintaining high yields.[1]
Mechanism of the Perkin Rearrangement
The mechanism of the Perkin rearrangement for the formation of this compound is a base-catalyzed process. The key steps are as follows:
-
Ring Fission: The reaction is initiated by a nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3,x-dibromo-y-methylcoumarin precursor. This leads to the cleavage of the coumarin ring.
-
Formation of a Phenoxide Intermediate: The ring-opened intermediate exists as a phenoxide anion.
-
Intramolecular Nucleophilic Substitution: The phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide.
-
Cyclization and Product Formation: This attack results in the formation of the benzofuran ring and the displacement of the bromide ion, yielding the sodium salt of this compound.
-
Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product.[1]
A proposed mechanistic pathway is illustrated in the diagram below.
Caption: Proposed mechanism for the Perkin rearrangement.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a benzofuran-2-carboxylic acid derivative via a microwave-assisted Perkin rearrangement, adapted for the synthesis of the title compound.[1]
Synthesis of this compound
Materials:
-
3,6-Dibromo-4-methylcoumarin (starting material)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Dichloromethane (for TLC)
-
Ethyl acetate (for TLC)
Procedure:
-
To a microwave vessel, add 3,6-dibromo-4-methylcoumarin (1 equivalent).
-
Add ethanol and sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes at 79°C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:ethyl acetate (3:1).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the resulting crude product in a minimum amount of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid, which will result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and dry it in an oven at 80°C.
The general workflow for this synthesis is depicted below.
Caption: General experimental workflow for the synthesis.
Data Presentation
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 99 | 227-228 | 2.60 (3H, s, -CH₃), 3.95 and 4.00 (each 3H, s, -O-CH₃), 6.98 (1H, s), 7.09 (1H, s)[1] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 30 | 196-197 | 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H), 12.89 (1H, s, -OH)[2] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Corresponding 3-bromocoumarin precursor | 30 | 212-214 | 2.50 (3H, s, -CH₃), 2.62 (3H, s, -COCH₃), 3.84 (3H, s, -OCH₃), 3.92 (3H, s, -OCH₃), 7.47 (1H, s, Ar-H), 13.41 (1H, br. s, -COOH)[2] |
Note: The synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involved direct bromination of the benzofuran ring, not a Perkin rearrangement of a brominated coumarin.[2]
Conclusion
The formation of this compound is efficiently achieved through the Perkin rearrangement of a corresponding 3,x-dibromo-y-methylcoumarin. The microwave-assisted version of this reaction offers a rapid and high-yielding synthetic route. The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular cyclization. This guide provides the foundational knowledge for the synthesis and understanding of the formation of this and related benzofuran derivatives, which are of significant interest in the development of new therapeutic agents.
References
The Biological Potential of 5-Bromo-3-Methyl-Benzofuran-2-Carboxylic Acid: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent biological activities.[1] Their structural scaffold is a key feature in numerous natural products and synthetic molecules with therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of a bromine atom into the benzofuran ring, as seen in 5-bromo-3-methyl-benzofuran-2-carboxylic acid, is often associated with enhanced biological efficacy.[4] This technical guide provides a comprehensive overview of the known biological activities of structurally similar bromo-substituted benzofuran derivatives, offering insights into the potential of this compound as a lead compound in drug discovery programs. While direct experimental data for this specific molecule is limited in the public domain, the information presented herein for its close analogs serves as a strong predictive foundation for its biological profile.
Anticancer Activity
Bromo-substituted benzofuran derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2] The presence of the bromine atom is often correlated with increased cytotoxic potential.[2]
Quantitative Data for Anticancer Activity of Related Bromo-Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various bromo-substituted benzofuran derivatives against several cancer cell lines. This data highlights the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-bromo-3-{[phenylmethylidene]amino}[5]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Multiple bacteria and fungi | - | [1] |
| 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid amides | - | - | |
| 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa, K562, MOLT-4 | 25, 30, 180 | |
| 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa, K562, MOLT-4 | 40, 35, 45 | |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 85, 60, 70 | |
| Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 20, 25, 30 | |
| Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa, K562, MOLT-4 | 35, 40, 30 |
Antimicrobial Activity
The benzofuran scaffold is a recognized pharmacophore for the development of antimicrobial agents.[4] The incorporation of bromine at the C-5 position, as in the target molecule, has been shown to be a favorable substitution for antibacterial and antifungal activity.[4]
Quantitative Data for Antimicrobial Activity of Related Bromo-Benzofuran Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for bromo-substituted benzofuran derivatives against various microbial strains, indicating their potential as antimicrobial leads.
| Compound | Microbial Strain(s) | MIC (µg/mL) | Reference |
| 8-bromo-3-{[phenylmethylidene]amino}[5]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Various bacteria and fungi | - | [1] |
| Bromo- and nitro-functionalized benzofuran derivatives | P. aeruginosa, E. coli | 0.5 - 1 | [4] |
| Benzofuran derivatives with two bromo substituents | Various bacteria and fungi | - | [4] |
| Halogen derivatives of 3-benzofurancarboxylic acids | Gram-positive bacteria, Candida spp. | 50 - 200 |
Potential Mechanisms of Action
The biological activities of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways. For anticancer effects, apoptosis induction and inhibition of pro-survival pathways are common mechanisms. Their anti-inflammatory properties are often linked to the suppression of inflammatory signaling cascades.
Anticancer Signaling Pathways
Benzofuran derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2] Furthermore, they can inhibit critical pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[5][6]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[6] By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives, based on methodologies reported in the literature.
General Synthesis of Benzofuran-2-Carboxylic Acids
A common method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-bromocoumarins.
Procedure:
-
A substituted 3-bromocoumarin is dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added to the mixture.
-
The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental evidence for the biological activity of this compound is not extensively documented, the wealth of data on structurally related bromo-substituted benzofuran derivatives strongly suggests its potential as a promising candidate for drug discovery. The presence of the 5-bromo and 2-carboxylic acid moieties are key pharmacophoric features that have been consistently associated with significant anticancer and antimicrobial activities. Further investigation into the synthesis and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The mechanistic insights and experimental protocols provided in this guide offer a solid framework for such future research endeavors.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Technical Review of Its Synthesis, Potential Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document consolidates information on closely related analogues to project its chemical properties, potential synthetic routes, and likely biological activities. The benzofuran nucleus is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The introduction of a bromine atom and a methyl group to this scaffold is anticipated to modulate its biological profile, making this compound a compound of significant interest for further investigation.
Chemical Properties and Synthesis
Based on its structure, this compound is expected to be a crystalline solid with a molecular formula of C₁₀H₇BrO₃ and a molecular weight of approximately 271.07 g/mol .
Proposed Synthetic Pathway:
A plausible and efficient route for the synthesis of this compound is through a multi-step process commencing with a Perkin rearrangement, followed by electrophilic bromination. A microwave-assisted approach can significantly expedite the initial Perkin rearrangement.
Experimental Protocols
Proposed Synthesis of 3-methyl-benzofuran-2-carboxylic acid via Microwave-Assisted Perkin Rearrangement[1]
This protocol is adapted from the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[1]
-
Reaction Setup: To a microwave vessel, add the appropriate 3-bromo-4-methylcoumarin precursor (1 equivalent).
-
Reagent Addition: Add ethanol (e.g., 5 mL per 0.17 mmol of coumarin) and sodium hydroxide (3 equivalents).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 300W) with stirring, maintaining a temperature of approximately 79°C for 5 minutes.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator. Dissolve the crude product in a minimal volume of water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1. This will precipitate the carboxylic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration and dry it in an oven at 80°C.
Proposed Bromination of 3-methyl-benzofuran-2-carboxylic acid
This is a general procedure based on the bromination of similar benzofuran derivatives.[2]
-
Dissolution: Dissolve the 3-methyl-benzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Brominating Agent: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1 to 1.1 equivalents) in the same solvent to the reaction mixture, with stirring. The reaction may be performed at room temperature or with gentle heating.
-
Reaction Time: Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quenching: Pour the reaction mixture into cold water to quench the reaction.
-
Extraction: If a non-aqueous solvent was used, extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with a saturated solution of sodium thiosulfate (to remove excess bromine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Potential Biological Activities
While specific data for this compound is not available, extensive research on its analogues suggests potent antimicrobial and anticancer activities.
Antimicrobial Activity
Bromo-substituted benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The position and number of bromine substituents, along with other functional groups, play a crucial role in determining the antimicrobial spectrum and potency.
| Compound Structure | Target Organism(s) | MIC (μg/mL) | Reference |
| Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 50 - 200 | [4] |
| Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid | Candida albicans, C. parapsilosis | 100 | [4] |
| Benzofuran derivatives with two bromo substituents | Various bacterial strains | 29.76-31.96 (mmol/L) | [3] |
Anticancer (Cytotoxic) Activity
Numerous studies have highlighted the cytotoxic potential of bromo- and methyl-substituted benzofuran derivatives against various human cancer cell lines. The presence of a bromine atom often enhances the cytotoxic effects.[2][5]
| Compound ID | Derivative Structure | HeLa (Cervical Cancer) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MOLT-4 (Leukemia) IC₅₀ (µM) | Reference |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 | [6] |
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 | [6] |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 | [6] |
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 | [6] |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 | [6] |
Proposed Mechanism of Action
The anticancer activity of benzofuran derivatives is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Hypothesized Signaling Pathway Inhibition:
Based on studies of related compounds, this compound may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzofurans. Based on the extensive literature on its structural analogues, it is highly probable that this compound will exhibit significant antimicrobial and anticancer properties. The proposed synthetic routes are efficient and adaptable, paving the way for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate its precise biological activities, mechanism of action, and potential as a lead compound in drug discovery programs. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive In-Silico Analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Guide to Theoretical Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust framework for the theoretical investigation of 5-bromo-3-methyl-benzofuran-2-carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] A thorough understanding of the structural, electronic, and spectroscopic properties of this compound through computational modeling is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics.
This document provides a detailed protocol for performing density functional theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. Furthermore, it establishes a workflow for validating the computational results against available experimental data for analogous structures.
Experimental Protocols: A Computational Approach
The theoretical calculations detailed herein are grounded in well-established quantum chemical methods that have proven effective for studying benzofuran and its derivatives.[5][6]
1. Molecular Structure and Optimization:
The initial 3D structure of this compound will be constructed using molecular modeling software. A full geometry optimization will then be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311G(d,p) basis set.[5] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization will be carried out without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Vibrational Analysis:
The harmonic vibrational frequencies will be calculated from the optimized geometry using the B3LYP/6-311G(d,p) method.[5] The resulting frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A uniform scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.
3. Electronic Properties:
The electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), will be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular electrostatic potential (MEP) will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For higher accuracy in energy calculations, single-point energy refinements can be performed using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set such as cc-pVTZ.[5]
4. Validation of Results:
The accuracy of the theoretical calculations will be benchmarked by comparing the calculated geometric parameters (bond lengths and angles) of the benzofuran core with experimental X-ray crystallographic data of structurally related compounds.[7][8][9][10][11] This comparison provides a measure of confidence in the predictive power of the chosen computational methodology.
Data Presentation: Predicted Molecular Properties
The quantitative results from the theoretical calculations will be organized into the following tables for clarity and comparative analysis.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | Calculated Value | C2-C3-C3a | Calculated Value |
| C3-C3a | Calculated Value | C3-C3a-C4 | Calculated Value |
| C3a-C4 | Calculated Value | C3a-C4-C5 | Calculated Value |
| C4-C5 | Calculated Value | C4-C5-C6 | Calculated Value |
| C5-C6 | Calculated Value | C5-C6-C7 | Calculated Value |
| C6-C7 | Calculated Value | C6-C7-C7a | Calculated Value |
| C7-C7a | Calculated Value | C7-C7a-O1 | Calculated Value |
| C7a-O1 | Calculated Value | C7a-O1-C2 | Calculated Value |
| O1-C2 | Calculated Value | O1-C2-C3 | Calculated Value |
| C5-Br | Calculated Value | C4-C5-Br | Calculated Value |
| C3-C(CH3) | Calculated Value | C2-C3-C(CH3) | Calculated Value |
| C2-C(COOH) | Calculated Value | C3-C2-C(COOH) | Calculated Value |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | Calculated Value | Calculated Value | Calculated Value | C=O stretch (COOH) |
| ν2 | Calculated Value | Calculated Value | Calculated Value | O-H stretch (COOH) |
| ν3 | Calculated Value | Calculated Value | Calculated Value | C-H stretch (Aromatic) |
| ν4 | Calculated Value | Calculated Value | Calculated Value | C-H stretch (Methyl) |
| ν5 | Calculated Value | Calculated Value | Calculated Value | C-Br stretch |
| ... | ... | ... | ... | ... |
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Visualization of the Computational Workflow
The logical flow of the theoretical calculations can be visualized as follows:
Caption: Workflow for theoretical calculations.
This comprehensive in-silico approach will provide profound insights into the fundamental properties of this compound, thereby facilitating its potential development as a therapeutic agent. The outlined protocols and data presentation formats are designed to ensure clarity, reproducibility, and robust validation of the theoretical findings.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the primary synthetic pathway, starting materials, and detailed experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Overview of Synthetic Strategy
The principal synthetic route to this compound involves a two-step process commencing with commercially available starting materials. The core benzofuran structure is constructed via a cyclization reaction, followed by hydrolysis to yield the final carboxylic acid. This approach offers a reliable and scalable method for producing the target compound.
Synthetic Pathway
The synthesis proceeds as follows:
-
Step 1: Synthesis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate. This key step involves the reaction of 5-bromosalicylaldehyde with ethyl 2-bromopropionate. This reaction builds the benzofuran ring system with the desired substitution pattern.
-
Step 2: Hydrolysis to this compound. The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final carboxylic acid product.
A visual representation of this synthetic pathway is provided below.
Starting Materials and Reagents
A comprehensive list of the necessary starting materials and reagents is provided in the table below.
| Compound Name | Molecular Formula | CAS Number | Supplier |
| 5-bromosalicylaldehyde | C₇H₅BrO₂ | 1761-61-1 | Commercially available from major chemical suppliers |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 535-11-5 | Commercially available from major chemical suppliers |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 584-08-7 | Commercially available from major chemical suppliers |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 68-12-2 | Commercially available from major chemical suppliers |
| Sodium Hydroxide | NaOH | 1310-73-2 | Commercially available from major chemical suppliers |
| Ethanol | C₂H₅OH | 64-17-5 | Commercially available from major chemical suppliers |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Commercially available from major chemical suppliers |
| Hydrochloric Acid (concentrated) | HCl | 7647-01-0 | Commercially available from major chemical suppliers |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate
This procedure is adapted from analogous syntheses of related benzofuran-2-carboxylates.
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
To the stirred suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Melting Point | Not reported |
| Appearance | Off-white to yellow solid |
Step 2: Hydrolysis to this compound
This is a standard ester hydrolysis procedure.
Procedure:
-
Dissolve ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Melting Point | Not reported |
| Appearance | White to off-white solid |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is robust and utilizes readily available starting materials, making it suitable for laboratory-scale production. The provided data and visualizations aim to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.
An In-depth Technical Guide to the Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Perkin rearrangement, a powerful method for the synthesis of benzofuran-2-carboxylic acids. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, present in numerous biologically active compounds. This document details the reaction mechanism, experimental protocols for both traditional and modern synthetic approaches, and quantitative data to aid in reaction optimization.
Core Concepts: The Perkin Rearrangement
The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a name reaction that involves the ring contraction of a 3-halocoumarin in the presence of a hydroxide base to yield a benzofuran-2-carboxylic acid.[1][2] This transformation proceeds via a base-catalyzed ring fission of the coumarin's lactone, followed by an intramolecular nucleophilic substitution.[3][4][5]
The general reaction scheme is as follows:
3-Halocoumarin → Benzofuran-2-carboxylic acid
This rearrangement is a robust method for accessing a variety of substituted benzofuran-2-carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[6][7]
Reaction Mechanism
The mechanism of the Perkin rearrangement is a two-stage process:
-
Ring Fission: The reaction is initiated by a rapid base-catalyzed cleavage of the lactone ring in the 3-halocoumarin.[5] This step results in the formation of a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[5]
-
Cyclization: The second, slower stage involves the intramolecular cyclization of the intermediate.[5] The phenoxide anion attacks the vinyl halide, leading to the formation of the benzofuran ring and displacement of the halide ion.[3][4]
The following diagram illustrates the mechanistic pathway of the Perkin rearrangement.
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocols
Detailed methodologies for both traditional and microwave-assisted Perkin rearrangement are presented below. The microwave-assisted approach offers significant advantages in terms of reduced reaction times and often higher yields.[3]
3.1. Traditional Method
This protocol is based on classical heating under reflux.
-
Materials:
-
3-Halocoumarin
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) for workup
-
-
Procedure:
-
Dissolve the 3-halocoumarin in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for approximately 3 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the alcohol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
3.2. Microwave-Assisted Method
This modern approach provides an expedited synthesis.[3]
-
Materials:
-
3-Bromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a microwave vessel, add the 3-bromocoumarin (e.g., 0.167 mmol).[3]
-
Add ethanol (e.g., 5 ml) and sodium hydroxide (e.g., 0.503 mmol).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[3]
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture on a rotary evaporator.[3]
-
Dissolve the crude product in a minimum volume of water.
-
Acidify with hydrochloric acid to precipitate the free acid form of the benzofuran-2-carboxylic acid.[3]
-
Isolate the product by filtration.
-
The following workflow diagram illustrates the general experimental procedure for the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement.
Caption: General Experimental Workflow for Benzofuran Synthesis.
Quantitative Data
The efficiency of the Perkin rearrangement can be significantly influenced by the reaction conditions. The following table summarizes key quantitative data from a study on the microwave-assisted synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin.[3]
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | [3] |
| Reagents | Ethanol, Sodium Hydroxide | [3] |
| Method | Microwave-Assisted | [3] |
| Microwave Power | 300W or 400W | [3] |
| Reaction Time | 5 minutes | [3] |
| Temperature | 79°C | [3] |
| Yield | 99% | [3] |
In contrast, the traditional method for this transformation requires a reaction time of approximately 3 hours at reflux to achieve a quantitative yield.[3]
Conclusion
The Perkin rearrangement remains a highly relevant and efficient method for the synthesis of benzofuran-2-carboxylic acids. While the traditional protocol is effective, the adoption of microwave-assisted techniques offers a significant improvement in terms of reaction time and energy efficiency, making it an attractive option for modern synthetic laboratories. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 5-bromo-3-methyl-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public-access databases, this guide presents a comprehensive analysis based on predicted data and established spectroscopic principles for analogous benzofuran derivatives. The document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for the identification and characterization of this molecule. Detailed experimental protocols for synthesis and spectroscopic analysis, derived from established methods for similar compounds, are also provided to facilitate further research and drug development efforts.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution patterns on the benzofuran ring system play a crucial role in modulating their biological efficacy. This compound represents a key scaffold with potential for further functionalization in drug discovery programs. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a detailed spectroscopic profile of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Singlet (broad) | - |
| H4 | ~ 7.8 | Doublet | ~ 2.0 |
| H6 | ~ 7.5 | Doublet of Doublets | ~ 8.7, 2.0 |
| H7 | ~ 7.4 | Doublet | ~ 8.7 |
| -CH₃ | ~ 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~ 165 |
| C2 | ~ 145 |
| C3 | ~ 115 |
| C3a | ~ 128 |
| C4 | ~ 125 |
| C5 | ~ 117 |
| C6 | ~ 124 |
| C7 | ~ 113 |
| C7a | ~ 154 |
| -CH₃ | ~ 10 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1550 - 1600 | Medium |
| C-O (Benzofuran) | Stretching | 1200 - 1250 | Strong |
| C-Br | Stretching | 500 - 600 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 254/256 | Moderate |
| [M-H₂O]⁺ | 236/238 | Low |
| [M-COOH]⁺ | 209/211 | High |
| [C₉H₆BrO]⁺ | 225/227 | Moderate |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar compounds.
Synthesis
A plausible synthetic route to this compound is the hydrolysis of its corresponding ethyl ester. The ethyl ester can be synthesized via the reaction of ethyl 2-(4-bromo-2-formylphenoxy)propanoate with a suitable base.
Materials:
-
Ethyl 2-(4-bromo-2-formylphenoxy)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide to the ethanolic solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid, which should precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 14 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Parameters (ESI-MS):
-
Ionization mode: Positive or negative ion mode.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The tabulated data and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. While direct experimental verification is pending, the information presented herein serves as a valuable reference for the synthesis, identification, and structural confirmation of this and related benzofuran derivatives. Further experimental studies are encouraged to validate and refine the predicted spectroscopic data.
An In-depth Technical Guide to the X-ray Crystallography of 5-Bromo-3-Methyl-Benzofuran Derivatives
This technical guide provides a comprehensive overview of the X-ray crystallographic studies of various 5-bromo-3-methyl-benzofuran derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of these compounds. This document details the experimental methodologies for synthesis, crystallization, and X-ray diffraction analysis, and presents key crystallographic data in a structured format.
Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antimicrobial, antitumor, and antiviral properties[1][2]. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents[3][4]. This guide summarizes the crystallographic data for a series of 5-bromo-3-methyl-benzofuran derivatives, providing valuable insights into their molecular geometry and intermolecular interactions.
Experimental Protocols
The methodologies for the synthesis, crystallization, and X-ray data collection of 5-bromo-3-methyl-benzofuran derivatives are detailed below. These protocols are based on established procedures reported in the scientific literature.
Synthesis of 5-Bromo-3-substituted-benzofuran Derivatives:
A common synthetic route to the sulfinyl-substituted benzofuran derivatives involves a two-step process:
-
Synthesis of the Sulfanyl Precursor: A solution of the corresponding 5-bromo-3-sulfanyl-benzofuran derivative is prepared in a suitable solvent such as dichloromethane.
-
Oxidation: To this stirred solution, 3-chloroperoxybenzoic acid (m-CPBA) is added in small portions at a controlled temperature, typically around 273 K (0 °C)[5][6][7]. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure[5][6].
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 5-bromo-3-sulfinyl-benzofuran derivative[5][6].
Single Crystal Growth:
Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified compound. Common solvents used for crystallization include acetone, ethyl acetate, and tetrahydrofuran[1][2][5][6][7]. The solution is left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over a period of several days.
X-ray Data Collection and Structure Refinement:
The crystallographic data for the derivatives are collected using a single-crystal X-ray diffractometer, commonly a Bruker SMART APEXII CCD area-detector, with Mo Kα radiation (λ = 0.71073 Å)[1][2][5][6][7][8]. The data is collected at a low temperature, typically around 173 K, to minimize thermal vibrations of the atoms.
The collected diffraction data is processed for cell refinement and data reduction. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[1][2][5][6][7]. The software packages used for these processes often include SHELXS97 for structure solution and SHELXL97 for refinement[1][2][7].
Crystallographic Data of 5-Bromo-3-Methyl-Benzofuran Derivatives
The following tables summarize the key crystallographic data for a selection of 5-bromo-3-methyl-benzofuran derivatives.
Table 1: Crystal Data and Structure Refinement for 5-Bromo-3-methyl-benzofuran Derivatives with a Phenylsulfinyl or Phenylsulfonyl Group.
| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran | C₁₅H₁₀BrClO₂S | 369.65 | Monoclinic | P2₁/c | 11.530(6) | 5.834(3) | 22.045(13) | 90 | 100.602(16) | 90 | 1457.6(15) | 4 |
| 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran | C₁₆H₁₃BrO₂S | 349.23 | Triclinic | P-1 | 8.4209(1) | 8.9042(1) | 10.8628(1) | 106.956(1) | 90.441(1) | 108.900(1) | 732.38(1) | 2 |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran | C₁₆H₁₂BrFO₂S | 367.23 | Triclinic | P-1 | 7.6696(1) | 8.6308(1) | 12.3225(2) | 96.084(1) | 91.510(1) | 113.609(1) | 741.08(2) | 2 |
| 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran | C₁₅H₁₀BrFO₂S | 353.20 | Monoclinic | P2₁/c | 13.0488(4) | 11.1874(3) | 9.9295(3) | 90 | 105.709(2) | 90 | 1395.39(7) | 4 |
| 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C₁₅H₁₀BrFO₃S | 369.20 | Triclinic | P-1 | 7.4519(3) | 9.2313(4) | 11.4570(5) | 70.652(2) | 78.495(2) | 68.371(2) | 688.57(5) | 2 |
| 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀BrFO₂S | 353.20 | Triclinic | P-1 | 7.9877(1) | 8.3523(2) | 10.8908(2) | 93.146(1) | 94.605(1) | 112.150(1) | 667.93(2) | 2 |
| 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | C₁₆H₁₃BrO₂S | 349.24 | Monoclinic | P2₁/c | 10.435(5) | 11.181(5) | 13.048(5) | 90 | 94.39(5) | 90 | 1520.4(12) | 4 |
| 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran | C₁₆H₁₃BrO₂S | 349.24 | Monoclinic | P2₁/c | 10.435(5) | 11.181(5) | 13.048(5) | 90 | 94.39(5) | 90 | 1520.4(12) | 4 |
Table 2: Crystal Data and Structure Refinement for Additional 5-Bromo-3-methyl-benzofuran Derivatives.
| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | C₁₇H₁₄BrFO₂S | 381.25 | Triclinic | P-1 | 7.3446(2) | 10.6107(3) | 11.3132(5) | 111.555(2) | 94.643(2) | 108.900(2) | 755.49(4) | 2 |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | C₁₇H₁₅BrO₂S | 363.26 | Triclinic | P-1 | 7.6375(2) | 9.5170(2) | 11.2413(2) | 75.513(1) | 84.848(1) | 71.626(1) | 750.72(3) | 2 |
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship of the experimental steps.
Caption: Experimental workflow for X-ray crystallography.
Caption: Data analysis pipeline in X-ray crystallography.
References
- 1. 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined three-step synthesis utilizes a Pechmann condensation to form a coumarin precursor, followed by a regioselective bromination and a subsequent microwave-assisted Perkin rearrangement to yield the target molecule.
Synthetic Pathway Overview
The synthesis commences with the acid-catalyzed Pechmann condensation of 4-bromophenol and ethyl acetoacetate to produce 6-bromo-4-methylcoumarin. This intermediate is then subjected to bromination at the C3 position using N-bromosuccinimide (NBS) to yield 3,6-dibromo-4-methylcoumarin. The final step involves a microwave-assisted Perkin rearrangement of the dibromocoumarin in the presence of a base, leading to the formation of this compound.
Figure 1. Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediates and the final product based on literature values for similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 6-Bromo-4-methylcoumarin | C₁₀H₇BrO₂ | 239.07 | 75-85 | 178-180 |
| 3,6-Dibromo-4-methylcoumarin | C₁₀H₆Br₂O₂ | 317.96 | 85-95 | ~220 (decomposes) |
| This compound | C₁₀H₇BrO₃ | 255.07 | >95 | Not Reported |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-methylcoumarin (Pechmann Condensation)
-
To a stirred solution of 4-bromophenol (10.0 g, 57.8 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (5 mL) at room temperature.
-
To this mixture, add ethyl acetoacetate (7.5 g, 57.6 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-4-methylcoumarin as a white to off-white solid.
Step 2: Synthesis of 3,6-Dibromo-4-methylcoumarin (Bromination)
-
In a microwave-safe vessel, dissolve 6-bromo-4-methylcoumarin (5.0 g, 20.9 mmol) in acetonitrile (50 mL).
-
Add N-bromosuccinimide (NBS) (4.1 g, 23.0 mmol, 1.1 equivalents) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes with a power of 250W.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 7:3).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and a solid will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 3,6-dibromo-4-methylcoumarin. This product can be used in the next step without further purification.
Step 3: Synthesis of this compound (Perkin Rearrangement)
-
In a microwave-safe vessel, suspend 3,6-dibromo-4-methylcoumarin (2.0 g, 6.3 mmol) in ethanol (20 mL).
-
Add a solution of sodium hydroxide (0.76 g, 19.0 mmol, 3.0 equivalents) in water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 5 minutes with a power of 300W.[1]
-
Monitor the reaction by TLC (dichloromethane:methanol, 9:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in a minimum amount of water and acidify to pH 1 with concentrated hydrochloric acid.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.
References
Application Note and Protocol for the Chromatographic Purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The primary purification method described is silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds. Additionally, guidelines for High-Performance Liquid Chromatography (HPLC) method development and Thin-Layer Chromatography (TLC) analysis are presented. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted benzofuran derivative. Benzofuran motifs are present in a wide array of natural products and pharmacologically active molecules. The carboxylic acid functionality provides a handle for further chemical modifications, making this compound a valuable building block in drug discovery and development. Efficient purification of this intermediate is crucial to ensure the quality and purity of the final products. Chromatography, particularly on silica gel, is a standard and effective method for achieving high purity of such compounds. The addition of a small amount of acid to the mobile phase is often employed to suppress the ionization of carboxylic acids, leading to sharper peaks and better separation on silica gel.
Chromatographic Purification Strategies
The choice of chromatographic method depends on the scale of the purification and the required purity of the final product. For laboratory-scale purification (milligrams to several grams), silica gel column chromatography is the most common technique. For analytical purposes and for purification of small quantities with very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Thin-Layer Chromatography (TLC) for Method Development
Prior to performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a quick and inexpensive method to evaluate the separation of the desired compound from impurities.
Protocol for TLC Analysis:
-
Prepare the TLC plate: Use silica gel coated plates (e.g., Merck Kieselgel 60 F254).
-
Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot of the solution to the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. To improve the chromatography of carboxylic acids, it is advisable to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[1]
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf): The ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4. Adjust the solvent polarity to achieve the desired Rf. For example, increasing the proportion of ethyl acetate will increase the Rf value. A suggested solvent system to start with is 3:1 Dichloromethane:Ethyl Acetate.[2][3]
Detailed Protocol for Silica Gel Column Chromatography
This protocol outlines the steps for purifying this compound using traditional gravity column chromatography. The principles can be adapted for flash chromatography systems.
Materials and Equipment:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Eluent (e.g., Hexanes/Ethyl Acetate with 0.5% Acetic Acid)
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound by column chromatography.
Protocol:
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.[4]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).[4]
-
Pour the slurry into the column, gently tapping the column to dislodge any air bubbles and ensure even packing.[4]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant head of solvent above the silica gel to avoid cracking the column bed.
-
The polarity of the eluent can be gradually increased if necessary to elute the compound (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
High-Performance Liquid Chromatography (HPLC)
For analytical purity assessment and small-scale purification, a reverse-phase HPLC method can be developed.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used for aromatic carboxylic acids.[5][6]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 210 nm and 275 nm).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-20 µL.
Logical Relationship for HPLC Method Development:
Caption: Logical steps for developing an HPLC method for the analysis of this compound.
Data Presentation
The following table presents hypothetical data for the purification of 1.0 g of crude this compound using different chromatographic techniques. This data is for illustrative purposes to demonstrate expected outcomes.
| Parameter | Column Chromatography | Preparative HPLC |
| Starting Material (g) | 1.0 | 0.1 |
| Stationary Phase | Silica Gel (70-230 mesh) | C18 Silica (10 µm) |
| Mobile Phase | Hexanes:EtOAc (9:1) + 0.5% AcOH | ACN:H₂O + 0.1% TFA |
| Elution Mode | Isocratic | Gradient |
| Yield of Pure Product (g) | 0.85 | 0.09 |
| Purity (by HPLC, %) | >98% | >99.5% |
| Solvent Consumption (mL) | 1500 | 500 |
| Processing Time (hours) | 4 | 2 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel dust can be irritating to the respiratory system; handle it carefully.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. The key to a successful separation is the proper selection of the eluent, which can be efficiently determined by preliminary TLC analysis. The addition of a small amount of acid to the mobile phase is crucial for obtaining sharp peaks and good resolution for this carboxylic acid. For higher purity requirements and smaller scales, a reverse-phase HPLC method can be effectively employed.
References
- 1. reddit.com [reddit.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Crystallization of 5-Bromo-3-Methyl-Benzofuran-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the crystallization of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methods for structurally similar benzofuran derivatives and provide a strong starting point for developing a robust crystallization procedure.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Crystallization is a fundamental and highly effective technique for the purification of such solid organic compounds, offering the potential for significant improvement in purity and the isolation of a specific crystalline form. This document presents recommended protocols for the crystallization of this compound, along with a general workflow.
Data Presentation
Due to the absence of specific published quantitative data for the crystallization of this compound, this section is intended to serve as a template for recording experimental results. Researchers are encouraged to populate this table with their own data to track and optimize the crystallization process.
| Parameter | Initial State | After Crystallization (Trial 1) | After Crystallization (Trial 2) | Notes |
| Solvent System | - | e.g., Acetone/Water | e.g., Ethanol | |
| Yield (%) | - | |||
| Purity (by HPLC, %) | ||||
| Melting Point (°C) | ||||
| Appearance | e.g., Off-white powder | e.g., White needles | e.g., Crystalline solid |
Experimental Protocols
The following protocols are suggested based on methods reported for analogous benzofuran structures. Optimization of solvent systems, temperature, and cooling rates may be necessary to achieve the best results.
Protocol 1: Single Solvent Crystallization
This method is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Promising solvents include acetone, ethanol, and ethyl acetate, based on protocols for similar compounds[1][2]. Given the carboxylic acid moiety, polar protic solvents are a logical starting point.
-
-
Dissolution:
-
Place the crude compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure good recovery.
-
-
Cooling and Crystallization:
-
Once a clear solution is obtained, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
For further precipitation, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two solvents are miscible.
-
Solvent System Selection:
-
Dissolution:
-
Dissolve the crude compound in a minimum amount of the "solvent" at room temperature or with gentle warming.
-
-
Addition of Anti-Solvent:
-
Slowly add the "anti-solvent" to the solution with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
If too much anti-solvent is added and significant precipitation occurs, add a small amount of the "solvent" back until the solution is clear or only slightly turbid.
-
-
Crystallization and Isolation:
-
Allow the slightly turbid solution to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath.
-
Isolate the crystals by vacuum filtration and dry as described in Protocol 1.
-
Protocol 3: Evaporative Crystallization
This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
-
Solvent Selection:
-
Choose a solvent in which the compound has moderate solubility at room temperature. Benzene has been successfully used for a similar benzofuran derivative[4]. Other volatile solvents like dichloromethane could also be effective.
-
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a fume hood over several hours to days.
-
As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent and drying.
-
Mandatory Visualization
Caption: Experimental workflow for the crystallization and purification of this compound.
References
Application Notes and Protocols for In Vitro Antimicrobial Assay of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Antimicrobial Activity of Related Bromo-Benzofuran Derivatives
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for benzofuran derivatives containing bromine atoms. This data can be used as a preliminary guide for the expected range of activity for 5-bromo-3-methyl-benzofuran-2-carboxylic acid.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Halogenated 3-Benzofurancarboxylic Acids | Gram-positive cocci | 50 - 200 | [1] |
| Halogenated 3-Benzofurancarboxylic Acids | Candida albicans | 100 | [1] |
| Halogenated 3-Benzofurancarboxylic Acids | Candida parapsilosis | 100 | [1] |
| 5,7-dibromo-2-benzoylbenzofurans with carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
Note: The above data is for structurally related compounds and should be used for reference purposes only. Experimental determination of the MIC for this compound is required for accurate assessment of its antimicrobial activity.
Experimental Protocols
Two standard and widely accepted methods for in vitro antimicrobial susceptibility testing are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for that compound, creating a 1:2 dilution. .
-
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well and repeat this process across the row to create a range of concentrations. Discard 100 µL from the last well.
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound concentrations by half.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A row with the vehicle (e.g., DMSO) instead of the test compound.
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Agar Well Diffusion Assay for Zone of Inhibition Determination
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[7][8][9][10][11]
Materials:
-
This compound
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Bacterial or fungal strains
-
Positive control antibiotic
-
Negative control (vehicle)
-
Sterile cork borer or pipette tip
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Preparation of Agar Plates: Prepare and pour the appropriate agar medium into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Creating Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to punch wells into the agar.
-
Application of Test Compound:
-
Prepare a solution of this compound at a known concentration.
-
Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.
-
-
Controls:
-
Add the positive control antibiotic to another well.
-
Add the negative control (vehicle) to a separate well.
-
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of no growth around each well using calipers or a ruler. The diameter is recorded in millimeters.
Visualizations
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Zone of Inhibition via Agar Well Diffusion.
References
- 1. mdpi.com [mdpi.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of 5-Bromo-3-Methyl-Benzofuran-2-Carboxylic Acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The introduction of a halogen atom, such as bromine, into the benzofuran scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[3][4] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a representative member of this class, against common cancer cell lines.
While specific experimental data for this compound is not extensively available in the public domain, the following protocols and application notes are based on established methodologies for structurally related bromo-benzofuran derivatives. These compounds have demonstrated efficacy in inducing cell death and inhibiting proliferation in various cancer models. The provided experimental design is a robust starting point for the comprehensive cytotoxic evaluation of this specific compound.
Data Presentation: Representative Cytotoxicity of Bromo-Benzofuran Derivatives
The following tables summarize the kind of quantitative data that should be generated from the described protocols. The values presented here are hypothetical and serve as a template for presenting experimental findings for this compound.
Table 1: IC₅₀ Values of Representative Bromo-Benzofuran Derivatives against Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | IC₅₀ (µM) | Assay |
| Compound A | K562 (Leukemia) | 5.0 | MTT |
| MOLT-4 (Leukemia) | 8.2 | MTT | |
| HeLa (Cervical Cancer) | 12.5 | MTT | |
| Compound B | Panc-1 (Pancreatic Cancer) | 1.04 | MTT |
| MCF-7 (Breast Cancer) | 2.98 | MTT | |
| A549 (Lung Cancer) | 1.71 | MTT |
Note: Data presented are for illustrative purposes and are based on structurally similar compounds found in the literature.[4][5]
Table 2: Apoptosis Induction by a Representative Bromo-Benzofuran Derivative
| Cancer Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| K562 | 5 | 45.2 | 3.5 |
| A549 | 2 | 38.7 | 2.8 |
Note: This table illustrates the type of data obtained from apoptosis assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., K562, MOLT-4, HeLa, Panc-1, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis (programmed cell death) using flow cytometry.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a specified time (e.g., 18-24 hours).[4]
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Potential signaling pathways affected by the compound.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-bromo-3-methyl-benzofuran-2-carboxylic acid as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-methyl-benzofuran-2-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The inclusion of a bromine atom at the 5-position of the benzofuran ring is often associated with enhanced biological activity.[2] This document provides an overview of the potential applications of this compound as a research chemical, based on the activities of structurally similar compounds. Detailed protocols for its synthesis and for evaluating its potential biological activities are also presented.
Potential Research Applications
Based on the biological activities observed in structurally related 5-bromo-benzofuran derivatives, this compound holds promise for investigation in the following areas:
-
Anticancer Research: Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] Research could focus on evaluating the efficacy of this compound against different cancer types, elucidating its mechanism of action, and exploring its potential as a lead compound for the development of novel anticancer agents.
-
Antimicrobial and Antifungal Research: Benzofuran scaffolds are known to possess antimicrobial and antifungal properties.[3][5] This compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and explore its potential as a novel antimicrobial agent.
-
Enzyme Inhibition Studies: Various benzofuran derivatives have been identified as inhibitors of specific enzymes. Investigations could be undertaken to screen this compound against a range of enzymes implicated in disease, such as kinases or proteases, to identify potential therapeutic targets.
Data Presentation
Table 1: Cytotoxicity of Structurally Similar 5-Bromo-Benzofuran Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Various | Significant cytotoxic activity | [3] |
| 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma) | Significant and selective activity | [2] |
| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma) | Significant and selective activity | [2] |
Table 2: Antimicrobial Activity of Structurally Similar Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria, Candida albicans, C. parapsilosis | 50 - 200 | [3] |
| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Antifungal activity | Not specified | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general method for the microwave-assisted synthesis of benzofuran-2-carboxylic acids.[6]
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (anhydrous)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Synthesis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate:
-
In a microwave vessel, combine 5-bromo-2-hydroxybenzaldehyde (1 equivalent), ethyl 2-chloroacetoacetate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 120-140 °C) for a predetermined time (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl ester in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (e.g., 2 M aqueous solution) to the flask.
-
Reflux the mixture for a specified time (e.g., 1-2 hours) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.
-
Workflow for Synthesis
Caption: Microwave-assisted synthesis workflow.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to evaluate the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, K562, MOLT-4)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Workflow for Cytotoxicity Assay
Caption: MTT assay experimental workflow.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacteria and fungi.[3]
Materials:
-
This compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans)[3]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Solvent control (broth with the solvent used to dissolve the compound)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for most bacteria, 35 °C for Candida species) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution workflow.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are unknown, related benzofuran derivatives have been shown to induce apoptosis in cancer cells.[2][7] This suggests a potential interaction with key signaling pathways that regulate cell death, such as the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. A generalized diagram illustrating these pathways is provided below as a conceptual framework for future mechanistic studies.
Generalized Apoptosis Signaling Pathways
Caption: Apoptosis signaling pathways.
Disclaimer
The information provided in these application notes and protocols is intended for guidance and is based on published data for structurally related compounds. Researchers should optimize these protocols for their specific experimental conditions and validate their findings. The biological activities and mechanisms of action of this compound have not been definitively established and require further investigation. Standard laboratory safety procedures should be followed when handling this and all other research chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-bromo-3-methyl-benzofuran-2-carboxylic acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 5-bromo-3-methyl-benzofuran-2-carboxylic acid and subsequent bioassays to evaluate the therapeutic potential of its derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The derivatization of the carboxylic acid moiety into esters and amides is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.
Derivatization Strategies
The carboxylic acid group of this compound is a versatile handle for chemical modification. The two primary derivatization strategies explored in the literature for similar benzofuran carboxylic acids are esterification and amidation.
Esterification
Esterification is a common method to increase the lipophilicity of a carboxylic acid, which can enhance cell membrane permeability. A general procedure for the synthesis of methyl esters is provided below.
Protocol 1: Synthesis of Methyl 5-bromo-3-methyl-benzofuran-2-carboxylate
This protocol is adapted from a general method for the methylation of benzofuran carboxylic acids.[1]
Materials:
-
This compound
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol mixture)
Procedure:
-
Dissolve this compound (0.02 mol) in acetone (30 mL).
-
Add potassium carbonate (0.02 mol) and dimethyl sulfate (0.02 mol) to the mixture.
-
Reflux the reaction mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol 98:2) to obtain the pure methyl ester.[1]
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Amidation
Amidation can introduce new pharmacophoric groups and modulate the biological activity of the parent compound. A general protocol for the synthesis of amides from carboxylic acids is provided below.
Protocol 2: Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxamides
This protocol is a general method for the synthesis of benzofuran carboxamides.[2]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Desired amine (e.g., ammonium hydroxide for the primary amide, or a specific primary/secondary amine)
-
Ice bath
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride to the suspension at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature until the evolution of gas ceases and a clear solution is formed.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM, THF).
-
Slowly add a solution of the desired amine (e.g., ammonium hydroxide, or another amine) in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods.
Bioassay Protocols
The following are representative protocols for evaluating the biological activity of the synthesized derivatives.
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[1]
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (broth with microorganism and no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol 4: MTT Cytotoxicity Assay
This protocol is a standard method to evaluate the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Synthesized benzofuran derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., HUVEC) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Anti-inflammatory Activity Assay
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
Protocol 5: Nitric Oxide (NO) Inhibition Assay
This protocol measures the effect of the compounds on NO production in RAW 264.7 macrophage cells.[6]
Materials:
-
Synthesized benzofuran derivatives
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the derivatives for a short period.
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance to quantify the amount of nitrite, a stable product of NO.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.[6]
Data Presentation
Quantitative data from bioassays should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of Bromo-Benzofuran Derivatives (Example Data)
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Derivative A | S. aureus | 50 - 200 | [1] |
| Derivative B | C. albicans | 100 | [1] |
| Compound with two bromo substituents | Various bacteria | 29.76-31.96 (mmol/L) | [7] |
Table 2: Cytotoxic Activity of Bromo-Benzofuran Derivatives (Example Data)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bromo-derivative 1 | K562 (leukemia) | 5 | [5] |
| Bromo-derivative 1 | HL60 (leukemia) | 0.1 | [5] |
| 5-bromobenzofuran derivative 9e | MDA-MB-231 (breast cancer) | 2.52 | [8] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives (Example Data)
| Compound | Assay | IC₅₀ (µM) | Reference |
| Aza-benzofuran 1 | NO Inhibition | 17.31 | [6] |
| Aza-benzofuran 3 | NO Inhibition | 16.5 | [6] |
Visualizations
Diagrams can be used to illustrate experimental workflows and potential signaling pathways.
Caption: Experimental workflow for derivatization and bioassays.
Caption: Potential signaling pathways modulated by benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Quantitative Analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-bromo-3-methyl-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are significant scaffolds in medicinal chemistry, forming the core of various compounds with potential therapeutic activities, including anticancer, antifungal, and antiviral properties[1][2][3]. Accurate and precise quantification of this molecule is essential for process chemistry, quality control, pharmacokinetic studies, and drug development.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The proposed methods are based on established analytical techniques for structurally similar compounds, such as other benzofuran carboxylic acids and halogenated aromatics[1][4].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible, making it suitable for routine quantification, purity assessment, and analysis of synthesis reactions where the sample matrix is relatively clean. The presence of the benzofuran ring system provides a strong chromophore for UV detection[5][6].
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
2. Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid or Acetic Acid, analytical grade.
3. Chromatographic Conditions: The following conditions are a recommended starting point based on methods for similar benzofuran derivatives and should be optimized for your specific instrumentation and sample matrix[1].
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid, pH adjusted to ~3.4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 70:30 (A:B) to 30:70 (A:B) over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration. (Isocratic elution may also be suitable) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax. A preliminary scan (200-400 nm) should be run to determine the optimal wavelength. Based on the parent benzofuran-2-carboxylic acid structure, strong absorbance is expected between 280-300 nm[5][6]. |
4. Preparation of Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial composition) to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Solid Samples: Accurately weigh the sample, dissolve in a known volume of methanol, and dilute as needed with the mobile phase to ensure the final concentration falls within the calibration curve range.
-
Solution Samples: Dilute the sample with the mobile phase to fall within the calibration range.
-
All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it the preferred choice for quantifying the analyte in complex matrices like biological fluids (plasma, urine), environmental samples, or for trace-level impurity analysis[7][8].
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system (HPLC or UPLC).
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chemicals and Reagents:
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).
3. LC-MS/MS Conditions: These parameters serve as a starting point and require optimization and validation.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A shorter gradient can be used (e.g., 95:5 (A:B) to 5:95 (A:B) over 5 minutes) due to the selectivity of MS detection. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. Carboxylic acids readily deprotonate to form [M-H]⁻ ions[7]. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transition Optimization:
-
The exact mass of this compound (C10H7BrO3) is approximately 253.96/255.96 Da for the two bromine isotopes (⁷⁹Br/⁸¹Br).
-
Infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion ([M-H]⁻) and fragment ions (product ions) for MRM analysis.
-
Hypothetical MRM Transitions:
-
Precursor Ion (Q1): m/z 253.0 (for ⁷⁹Br) and m/z 255.0 (for ⁸¹Br).
-
Product Ions (Q3): Potential fragments could arise from the loss of CO₂ (m/z 209/211) or loss of HBr (m/z 173). The most intense and stable transition should be used for quantification (quantifier), and a second transition for confirmation (qualifier).
-
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound (⁷⁹Br) | 253.0 | To be determined | To be determined |
| This compound (⁸¹Br) | 255.0 | To be determined | To be determined |
5. Sample and Standard Preparation:
-
Prepare stock and working standards as described for the HPLC-UV method, using LC-MS grade solvents. Calibration range may be much lower (e.g., 0.1 - 100 ng/mL).
-
For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) is required to remove matrix interferences.
Alternative Analytical Techniques
-
Gas Chromatography (GC): Due to the carboxylic acid group, the analyte is polar and not sufficiently volatile for direct GC analysis. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) would be required. Following derivatization, a GC system equipped with an Electron Capture Detector (ECD) would offer high sensitivity due to the presence of the bromine atom[9].
-
UV-Vis Spectrophotometry: This technique can be used for a rapid, simple estimation of concentration in pure solutions. It involves creating a calibration curve based on the absorbance at λmax. However, this method is non-specific and highly susceptible to interference from any other UV-absorbing compounds in the sample[10].
Method Performance Characteristics (Hypothetical)
The following table outlines typical performance characteristics that should be evaluated during a full method validation according to ICH guidelines. The values provided are hypothetical and must be experimentally determined.
| Parameter | HPLC-UV Target | LC-MS/MS Target |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
Visualizations
Caption: General experimental workflow for the quantification of the target analyte.
Caption: Logical diagram illustrating the principle of MRM-based LC-MS/MS quantification.
References
- 1. journalijcar.org [journalijcar.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmdguru.com [pharmdguru.com]
- 10. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: 5-Bromo-3-methyl-benzofuran-2-carboxylic acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for utilizing 5-bromo-3-methyl-benzofuran-2-carboxylic acid as a key intermediate in the discovery of novel therapeutic agents. The benzofuran scaffold is a well-established pharmacophore found in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a carboxylic acid handle at specific positions of the 3-methyl-benzofuran core offers a versatile platform for the synthesis of diverse compound libraries for screening and lead optimization.
Synthesis of this compound
A robust and efficient method for the synthesis of this compound is through a microwave-assisted Perkin rearrangement of a corresponding 3,6-dibromo-4-methylcoumarin. This method offers significant advantages over traditional heating, including reduced reaction times and high yields.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from a similar synthesis of a substituted benzofuran-2-carboxylic acid.[4]
Materials:
-
6-bromo-4-methylcoumarin
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
Step 1: Synthesis of 3,6-Dibromo-4-methylcoumarin
-
In a microwave vessel, dissolve 6-bromo-4-methylcoumarin in acetonitrile.
-
Add 1.5 equivalents of N-bromosuccinimide (NBS).
-
Seal the vessel and irradiate in a microwave reactor at 100°C for 10 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile and dry to yield 3,6-dibromo-4-methylcoumarin.
Step 2: Synthesis of this compound
-
To a microwave vessel, add 3,6-dibromo-4-methylcoumarin, ethanol, and 3 equivalents of sodium hydroxide.
-
Seal the vessel and irradiate in a microwave reactor at 80°C for 5 minutes.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove ethanol.
-
Dissolve the residue in a minimum amount of water.
-
Acidify the solution to pH 1-2 with concentrated HCl, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in an oven at 80°C to yield this compound.
Application in Anticancer Drug Discovery
Benzofuran derivatives have shown significant potential as anticancer agents.[1][2] The this compound scaffold can be functionalized to generate libraries of compounds for screening against various cancer cell lines. The carboxylic acid group provides a convenient point for amide coupling with a diverse range of amines, while the bromine atom can be utilized for cross-coupling reactions to introduce further structural diversity.
Potential Molecular Targets: Some benzofuran derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoform hCA IX.[5][6] This enzyme is involved in pH regulation in the tumor microenvironment and is a validated target for anticancer therapy.
Quantitative Data for Related Anticancer Benzofuran Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Human cancer cell lines | Significant cytotoxic activity | [7] |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | - | Significant antiproliferative activity, selective HIF-1 pathway inhibitor | [1] |
| Benzofuran-based carboxylic acid derivative 9e | MDA-MB-231 (Breast Cancer) | IC50 = 2.52 ± 0.39 µM | [5][6] |
| Benzofuran-based carboxylic acid derivatives 9b, 9e, and 9f | hCA IX | KIs = 0.91, 0.79, and 0.56 µM, respectively | [5][6] |
Experimental Protocol: Anticancer Screening Workflow
Application in Antimicrobial Drug Discovery
The benzofuran scaffold is also a promising starting point for the development of novel antimicrobial agents.[3] Halogenated benzofurans, in particular, have demonstrated potent activity against a range of bacterial and fungal pathogens.[4] The this compound intermediate can be derivatized to explore structure-activity relationships and optimize antimicrobial potency.
Quantitative Data for Related Antimicrobial Benzofuran Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 to 200 µg/mL | [4] |
| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 µg/mL | [4] |
| Benzofuran barbitone/thiobarbitone derivatives (with two bromo substituents) | Various bacterial strains | 29.76 - 31.96 µmol/L | [8] |
Experimental Protocol: Antimicrobial Screening Workflow
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
Application Note: A Scalable Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
Introduction
5-bromo-3-methyl-benzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is present in various biologically active molecules. This application note provides a detailed, scalable protocol for the synthesis of this compound, starting from commercially available 4-bromophenol. The synthetic route involves a three-step sequence: a Pechmann condensation to form the coumarin core, a regioselective bromination, and a final Perkin rearrangement to yield the target benzofuran derivative. This protocol is designed to be a reliable and scalable method for researchers and professionals in drug development and organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the three-step synthesis of this compound. The yields are representative for reactions of this type and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pechmann Condensation | 4-Bromophenol | 6-Bromo-4-methylcoumarin | H₂SO₄ | - | 25 | 12 | 85-95 |
| 2 | Bromination | 6-Bromo-4-methylcoumarin | 3,6-Dibromo-4-methylcoumarin | Br₂ | Acetic Acid | 25 | 4 | 75-85 |
| 3 | Perkin Rearrangement | 3,6-Dibromo-4-methylcoumarin | This compound | NaOH | Ethanol | 80 | 3 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-methylcoumarin (Pechmann Condensation)
This procedure outlines the synthesis of the coumarin intermediate via the Pechmann condensation of 4-bromophenol and ethyl acetoacetate.
-
Materials:
-
4-Bromophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Ethanol
-
-
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer, add 4-bromophenol (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3 equivalents) with stirring.
-
To this cooled mixture, add ethyl acetoacetate (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-4-methylcoumarin as a crystalline solid.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Step 2: Synthesis of 3,6-Dibromo-4-methylcoumarin (Bromination)
This protocol describes the regioselective bromination of 6-bromo-4-methylcoumarin at the 3-position.
-
Materials:
-
6-Bromo-4-methylcoumarin
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution
-
Water
-
-
Procedure:
-
Dissolve 6-bromo-4-methylcoumarin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a final wash with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure 3,6-dibromo-4-methylcoumarin.
-
Dry the product under vacuum.
-
Step 3: Synthesis of this compound (Perkin Rearrangement)
This final step involves the base-catalyzed Perkin rearrangement of the dibrominated coumarin to the target carboxylic acid.[1]
-
Materials:
-
3,6-Dibromo-4-methylcoumarin
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dibromo-4-methylcoumarin (1 equivalent) in ethanol.
-
Prepare a 10% aqueous solution of sodium hydroxide and add it to the ethanolic solution of the coumarin (3-4 equivalents of NaOH).
-
Heat the reaction mixture to reflux and maintain it at this temperature for 3 hours.[1]
-
After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath and acidify it to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Dry the final product in a vacuum oven.
-
Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of the target compound.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of benzofuran-2-carboxylic acids utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating techniques, including drastically reduced reaction times and high product yields. The core of this methodology lies in the microwave-assisted Perkin rearrangement of 3-halocoumarins.
Introduction
Benzofuran-2-carboxylic acid derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Traditional synthesis methods often require prolonged reaction times, typically around 3 hours.[1] The application of microwave irradiation provides a rapid and efficient alternative, enabling the synthesis of these valuable compounds in a matter of minutes.[1][2][3] This protocol focuses on the base-catalyzed ring contraction of 3-bromocoumarins to their corresponding benzofuran-2-carboxylic acids under microwave conditions.
Advantages of Microwave-Assisted Synthesis
The primary advantages of employing microwave irradiation for the synthesis of benzofuran-2-carboxylic acids include:
-
Rapid Reaction Times: Reactions are completed in as little as 5 minutes, compared to several hours with conventional heating.[1]
-
High Yields: The described protocol consistently produces very high yields of the desired products.[1][4]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to high reproducibility.
Reaction Data Summary
The following table summarizes the results of the microwave-assisted synthesis of various substituted benzofuran-2-carboxylic acids from their corresponding 3-bromocoumarins.
| Entry | Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Reaction Time (min) | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acid | 5 | 99 |
| 2 | 3-Bromo-4-methyl-5,7-dimethoxycoumarin | 3-Methyl-4,6-dimethoxybenzofuran-2-carboxylic acid | 5 | 98 |
| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 3-Methyl-6,7-dimethoxybenzofuran-2-carboxylic acid | 5 | 99 |
| 4 | 3-Bromo-4,6-dimethyl-7-hydroxycoumarin | 3,5-Dimethyl-6-hydroxybenzofuran-2-carboxylic acid | 5 | 95 |
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting materials (3-bromocoumarins) and the final products (benzofuran-2-carboxylic acids) using microwave-assisted techniques.
Protocol 1: Microwave-Assisted Synthesis of 3-Bromocoumarins
This protocol describes the synthesis of the 3-bromocoumarin precursors from the corresponding coumarins.
Materials:
-
Substituted coumarin
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial, add the substituted coumarin (1.0 eq).
-
Add acetonitrile (5 mL) and a stir bar.
-
Add N-Bromosuccinimide (1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 250W for 5 minutes at a temperature of 80 °C with stirring.[1]
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., CH₂Cl₂/MeOH) to yield the pure 3-bromocoumarin.[1]
Protocol 2: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement
This protocol details the conversion of 3-bromocoumarins to benzofuran-2-carboxylic acids.
Materials:
-
Substituted 3-bromocoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, for work-up)
-
Water
-
Microwave reactor vials
-
Stir bar
Procedure:
-
Place the substituted 3-bromocoumarin (1.0 eq) in a microwave reactor vial.[1]
-
Add ethanol (5 mL) and a stir bar.[1]
-
Add sodium hydroxide (3.0 eq).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.[1]
-
Monitor the reaction by thin-layer chromatography.
-
After completion, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.[1]
-
Dissolve the resulting crude product in a minimum volume of water.[1]
-
Acidify the aqueous solution with hydrochloric acid to precipitate the free acid form of the benzofuran-2-carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product to obtain the pure benzofuran-2-carboxylic acid.
Reaction Mechanism and Workflow
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the microwave-assisted synthesis of benzofuran-2-carboxylic acids.
Caption: Experimental workflow for the microwave-assisted synthesis.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Perkin rearrangement - Wikiwand [wikiwand.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assaying of Chemical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the potential of chemical compounds to cause cell death. These assays are crucial for early-stage screening of compound libraries, determining dose-responses, and elucidating mechanisms of toxicity. This document provides a detailed protocol for one of the most common colorimetric assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[1][2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][2]
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%.[4][5] IC50 values are essential for comparing the potency of different compounds and for selecting candidates for further development.[6] The results are typically summarized in a tabular format for clear comparison across different cell lines and exposure times.
Table 1: Cytotoxic Activity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 48 | 12.5 ± 1.8 |
| HeLa | Cervical Cancer | 48 | 25.3 ± 3.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.7 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 42.1 ± 5.6 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps for assessing the cytotoxicity of a chemical compound on adherent cell lines using the MTT assay.
Materials:
-
96-well flat-bottom sterile cell culture plates
-
Target adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (cells treated with medium containing the same concentration of the solvent, e.g., DMSO, as the highest compound concentration) and a blank control (medium only, no cells).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration (typically on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve. This can be done using non-linear regression analysis in software like GraphPad Prism.[4]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.
Caption: Workflow of the MTT in vitro cytotoxicity assay.
Signaling Pathway
Many cytotoxic compounds induce cell death through the activation of apoptosis. The diagram below shows a simplified representation of the extrinsic and intrinsic apoptotic pathways.
Caption: Simplified signaling pathways of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the experimental process, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when utilizing the high-yield Perkin rearrangement of a 3,6-dibromo-4-methylcoumarin precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Perkin Rearrangement: The reaction may not have gone to completion due to insufficient reaction time, temperature, or base concentration. | 1. Reaction Time and Temperature: For conventional heating, ensure a reflux time of at least 3 hours. For microwave-assisted synthesis, a reaction time of 5 minutes at approximately 80°C is recommended. 2. Base Concentration: Use at least 3 equivalents of a strong base like sodium hydroxide. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. |
| Decomposition of Starting Material or Product: The reaction temperature might be too high, or the reaction time too long, leading to degradation. | 1. Optimize Temperature: If using microwave synthesis, start at a lower power (e.g., 250W) and gradually increase. For conventional heating, ensure the reflux is not too vigorous. 2. Minimize Reaction Time: Once TLC indicates the consumption of the starting material, proceed with the work-up promptly. | |
| Poor Quality Starting Materials: Impurities in the 3,6-dibromo-4-methylcoumarin or the base can interfere with the reaction. | 1. Verify Starting Material Purity: Characterize the starting coumarin by NMR and melting point before use. 2. Use High-Purity Reagents: Ensure the base (e.g., NaOH) and solvent (e.g., ethanol) are of high purity. | |
| Presence of Significant Side Products | Incomplete Hydrolysis of Intermediate: The ester intermediate may not be fully hydrolyzed to the carboxylic acid. | 1. Ensure Sufficient Base: Use an excess of sodium hydroxide to drive the hydrolysis to completion. 2. Acidification: After the reaction, ensure the mixture is acidified to a pH of 1 to precipitate the carboxylic acid product. |
| Formation of Decarboxylated Product: The benzofuran-2-carboxylic acid can decarboxylate under harsh acidic or basic conditions at high temperatures. | 1. Moderate Work-up Conditions: Avoid excessively high temperatures during the work-up and purification steps. 2. Careful pH Adjustment: Add acid slowly during the precipitation step to avoid localized heating. | |
| Difficulty in Product Purification | Co-precipitation of Impurities: Other acidic or neutral byproducts may co-precipitate with the desired product upon acidification. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water). 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). |
| Product is an Oil or Gummy Solid: The product may not crystallize easily due to residual solvent or impurities. | 1. Trituration: Triturate the crude product with a non-polar solvent (e.g., hexanes) to induce crystallization and remove non-polar impurities. 2. Seeding: If a small amount of pure crystalline product is available, use it to seed the supersaturated solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The Perkin rearrangement of 3,6-dibromo-4-methylcoumarin is a highly effective and high-yielding method. Both traditional heating under reflux and microwave-assisted synthesis have been shown to produce near-quantitative yields of structurally similar benzofuran-2-carboxylic acids. The microwave-assisted approach offers a significant advantage in terms of reduced reaction time (minutes vs. hours).
Q2: How can I prepare the precursor, 3,6-dibromo-4-methylcoumarin?
A2: The precursor can be synthesized in two steps starting from 4-bromophenol. First, a Pechmann condensation of 4-bromophenol with ethyl acetoacetate yields 6-bromo-4-methylcoumarin. Subsequent bromination of this intermediate, for instance using N-bromosuccinimide (NBS) in a suitable solvent, will yield the desired 3,6-dibromo-4-methylcoumarin.
Q3: What are the key parameters to control for a high-yield Perkin rearrangement?
A3: The key parameters are the reaction temperature, reaction time, and the stoichiometry of the base. For microwave-assisted synthesis, precise control of power and temperature is crucial, with optimal conditions reported to be around 300-400W and 79°C. For conventional heating, maintaining a steady reflux is important. A sufficient excess of a strong base like sodium hydroxide is necessary to facilitate both the ring opening of the coumarin and the subsequent intramolecular cyclization.
Q4: My final product shows impurities in the NMR spectrum. What are the likely side products?
A4: Common impurities can include unreacted starting material (3,6-dibromo-4-methylcoumarin), the intermediate ester before final hydrolysis, or a decarboxylated version of the final product (5-bromo-3-methyl-benzofuran). The presence of the starting material would be indicated by characteristic coumarin peaks, while the ester would show an ethyl or methyl signal. The decarboxylated product would lack the carboxylic acid proton signal.
Q5: What is the best way to purify the final product?
A5: The crude product, which precipitates upon acidification of the reaction mixture, can often be purified by recrystallization from a suitable solvent mixture like ethanol-water. If significant impurities persist, silica gel column chromatography is a reliable method.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a structurally similar compound.
Materials:
-
3,6-dibromo-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Microwave synthesis reactor
Procedure:
-
In a microwave reaction vessel, combine 3,6-dibromo-4-methylcoumarin (1 equivalent), ethanol (e.g., 5 mL per 0.1-0.2 mmol of coumarin), and sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300-400W for 5 minutes, with a target temperature of approximately 80°C.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in a minimum amount of deionized water.
-
Acidify the solution to pH 1 by the dropwise addition of concentrated HCl. This should be done in an ice bath to control the temperature.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Protocol 2: Conventional Synthesis of this compound
This protocol is based on the traditional Perkin rearrangement method.
Materials:
-
3,6-dibromo-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,6-dibromo-4-methylcoumarin (1 equivalent), ethanol, and sodium hydroxide (3 equivalents).
-
Heat the mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Dissolve the residue in a small amount of water.
-
In an ice bath, carefully acidify the solution to pH 1 with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Technical Support Center: Synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Perkin rearrangement of a substituted coumarin precursor.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the Perkin rearrangement for the synthesis of this compound can arise from several factors related to the starting materials, reaction conditions, and work-up procedure. A systematic approach to troubleshooting is recommended.
-
Incomplete Starting Material Conversion: The initial bromination of 6-bromo-4-methylcoumarin to form 3,6-dibromo-4-methylcoumarin may be incomplete.
-
Solution: Ensure the use of an appropriate brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) and optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Perkin Rearrangement Conditions: The base-catalyzed ring contraction of the 3,6-dibromo-4-methylcoumarin is a critical step.
-
Solution:
-
Base: Use a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol. The concentration of the base is crucial and should be optimized.
-
Temperature and Time: Traditional methods may require prolonged refluxing (around 3 hours).[1] Consider using microwave-assisted synthesis, which has been shown to dramatically reduce reaction times to as little as 5 minutes and significantly increase yields.[1]
-
-
-
Decomposition of Starting Material or Product: High temperatures over extended periods can lead to the degradation of the coumarin precursor or the final benzofuran product.
-
Solution: Again, microwave-assisted synthesis can mitigate this by providing rapid and uniform heating.[1] If using conventional heating, ensure precise temperature control and monitor for the formation of dark, tarry byproducts.
-
Issue 2: Presence of an Unexpected Side Product
Question: I am observing a significant amount of a brominated byproduct that is not the target molecule. What could this be and how can I minimize its formation?
Answer: A known side reaction in the synthesis of similar benzofuran-2-carboxylic acids involves the replacement of the carboxylic acid group at the C-2 position with a bromine atom, leading to the formation of 2,5-dibromo-3-methyl-benzofuran.
-
Cause: This side reaction can be promoted by the presence of excess brominating agents or harsh reaction conditions during the Perkin rearrangement. The use of polar protic solvents like acetic acid or ethanol during bromination steps can also contribute to this substitution.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent during the synthesis of the 3,6-dibromo-4-methylcoumarin precursor.
-
Reaction Conditions: During the Perkin rearrangement, avoid excessively high temperatures or prolonged reaction times.
-
Solvent Choice: If this side product is persistent, consider exploring alternative, less-protic solvents for the bromination step, if the synthesis allows.
-
Purification: This byproduct will have a different polarity compared to the desired carboxylic acid. Careful column chromatography or recrystallization should allow for its separation.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are recommended?
Answer: The purification of the final product typically involves an initial work-up to separate the acidic product from neutral and basic impurities, followed by a final purification step.
-
Initial Work-up:
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is then dissolved in water and acidified (e.g., with concentrated hydrochloric acid) to a pH of 1. This protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.[1]
-
The crude solid can then be collected by vacuum filtration.
-
-
Final Purification:
-
Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system should be determined experimentally. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of dichloromethane and methanol.[1]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane) should be used to separate the desired product from any remaining starting materials or byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Perkin rearrangement of a corresponding 3-halocoumarin precursor.[2][3] This involves the base-catalyzed ring contraction of 3,6-dibromo-4-methylcoumarin. The precursor itself is typically synthesized from 4-methylcoumarin, which undergoes bromination.
Q2: What are the key reaction stages in the Perkin rearrangement for this synthesis?
A2: The Perkin rearrangement for this synthesis proceeds in two main stages:
-
Ring Fission: The reaction is initiated by a base-catalyzed cleavage of the lactone ring in the 3,6-dibromo-4-methylcoumarin. This forms an intermediate (E)-2-bromo-3-(5-bromo-2-hydroxyphenyl)acrylic acid.
-
Cyclization: This is followed by an intramolecular nucleophilic attack of the phenoxide ion on the vinyl halide, which leads to the formation of the benzofuran ring and expulsion of the bromide ion.
Q3: Are there ways to improve the efficiency of the Perkin rearrangement?
A3: Yes. Microwave-assisted organic synthesis has been shown to be a highly effective method for expediting the Perkin rearrangement.[1] It can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[1]
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting coumarin and the appearance of the benzofuran product.[1] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any side products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for a Structurally Similar Benzofuran Synthesis.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Starting Material | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | [1] |
| Reaction Time | ~3 hours | 5 minutes | [1] |
| Temperature | Reflux | 79 °C | [1] |
| Yield | Quantitative (not specified) | 99% | [1] |
Note: This data is for a closely related compound and is presented to illustrate the potential advantages of the microwave-assisted approach. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of 3,6-dibromo-4-methylcoumarin (Precursor)
This protocol is inferred from procedures for similar coumarin brominations.
-
Dissolve Starting Material: In a round-bottom flask, dissolve 6-bromo-4-methylcoumarin in glacial acetic acid.
-
Add Bromine: Slowly add a solution of bromine in glacial acetic acid dropwise to the coumarin solution with stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Perkin Rearrangement to this compound
This protocol is adapted from a similar microwave-assisted synthesis.[1]
-
Combine Reagents: In a microwave reaction vessel, combine 3,6-dibromo-4-methylcoumarin, ethanol, and an aqueous solution of sodium hydroxide.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) and power (e.g., 300W) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined experimentally.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure.
-
Isolation: Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.
-
Filtration: Collect the resulting precipitate by vacuum filtration and dry it in an oven.
-
Purification: Further purify the product by recrystallization or column chromatography as described in the troubleshooting section.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
troubleshooting purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols for the purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely impurities?
A1: A discolored product often indicates the presence of impurities. Common culprits include:
-
Unreacted Starting Material: Residual ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate from incomplete hydrolysis.
-
Decarboxylation Product: Formation of 5-bromo-3-methylbenzofuran under harsh basic or acidic conditions, or at elevated temperatures.
-
Ring-Opened Byproducts: Under strongly basic conditions, the benzofuran ring can potentially undergo cleavage.
-
Solvent Residues: Trapped solvents from the workup or purification steps.
Q2: I am experiencing a low yield after purification. What are the common causes of product loss?
A2: Low yields can result from several factors during the synthesis and purification process:
-
Incomplete Hydrolysis: The ester may not have fully converted to the carboxylic acid. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Loss During Workup: The product might have some solubility in the aqueous layer during extraction. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Acidification is critical to ensure the carboxylic acid is in its neutral form and preferentially partitions into the organic layer.
-
Precipitation Issues: If the product precipitates upon acidification, ensure the pH is low enough for complete precipitation and allow sufficient time for it to fully crash out of solution.
-
Purification Losses: Product can be lost during column chromatography due to irreversible adsorption to the silica gel or during recrystallization if the solvent system is not optimal.
Q3: My column chromatography is not providing good separation. What can I do to improve it?
A3: Poor separation during column chromatography can be addressed by:
-
Optimizing the Eluent System: Use TLC to screen different solvent systems. A good starting point for this class of compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether), with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a concentrated band.
-
Gradient Elution: A gradual increase in the polarity of the eluent can help to separate compounds with close retention factors (Rf).
Q4: What is a good solvent for recrystallizing this compound?
A4: Finding the ideal recrystallization solvent often requires some experimentation. Based on the polarity of the molecule, good starting points include:
-
Ethanol or Methanol: The compound may be soluble in hot alcohol and less soluble when cold.
-
Ethanol/Water or Methanol/Water mixtures: Dissolve the compound in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrolysis of the starting ester. | Monitor the reaction by TLC until the starting material spot disappears. Consider extending the reaction time or using a higher concentration of the base. |
| Product loss during aqueous workup. | Ensure the aqueous layer is acidified to pH ~1-2 before extraction. Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Inefficient precipitation after acidification. | Cool the acidified solution in an ice bath to maximize precipitation. Allow sufficient time for the precipitate to form completely before filtration. | |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Try triturating the material with a non-polar solvent like hexanes to induce crystallization and remove non-polar impurities. If that fails, purify by column chromatography. |
| Multiple Spots on TLC after Purification | Co-eluting impurities. | Optimize the column chromatography eluent system using TLC with different solvent ratios. A shallow gradient may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Broad or Tailing Peaks in Chromatography | The carboxylic acid is interacting strongly with the silica gel. | Add a small amount of acetic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape. |
| Product Degradation (Decarboxylation) | Use of excessively high temperatures during reaction or purification. | Perform the hydrolysis at a moderate temperature (e.g., refluxing ethanol). Avoid prolonged heating. Use a rotovap with a water bath at a moderate temperature for solvent removal. |
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₃ |
| Molecular Weight | 255.07 g/mol |
| Melting Point | 263-264 °C |
| Appearance | White to off-white solid |
| Spectroscopic Data | Description |
| ¹H-NMR (DMSO-d₆, 300 MHz) | δ (ppm): 13.52 (bs, 1H, COOH), 8.01 (m, 1H, aromatic), 7.61 (m, 2H, aromatics), 2.49 (s, 3H, CH₃) |
| ¹³C-NMR | Expected peaks around 160-170 ppm (C=O), 150-155 ppm (C-O-C), 110-140 ppm (aromatic C), and ~10 ppm (CH₃). |
| IR (KBr) | Expected characteristic peaks around 2500-3300 cm⁻¹ (broad, O-H of carboxylic acid), ~1700 cm⁻¹ (C=O of carboxylic acid), and 1500-1600 cm⁻¹ (aromatic C=C). |
| Mass Spectrometry (GC-MS of methyl ester) | m/z: 270 (M⁺+2), 268 (M⁺) |
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-bromo-3-methyl-benzofuran-2-carboxylate in ethanol (e.g., 0.1 M concentration).
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents) in water.
-
Hydrolysis: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid. d. Collect the resulting precipitate by vacuum filtration. e. Wash the solid with cold water and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to find a suitable recrystallization solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1) with 0.5% acetic acid. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a silica gel column using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting signaling pathway for the hydrolysis and workup of this compound.
Technical Support Center: 5-bromo-3-methyl-benzofuran-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-bromo-3-methyl-benzofuran-2-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
While specific stability data for this compound is not extensively published, the stability of benzofuran derivatives is influenced by factors such as pH, temperature, and light exposure.[1] The benzofuran ring system, particularly with certain substituents, can be sensitive to strongly acidic or basic conditions, which may lead to degradation.[1][2] For many benzofuran derivatives, a degree of stability is observed under various acidic and basic conditions used in synthesis and workups.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
The carboxylic acid group and the benzofuran ring system are the primary determinants of pH stability. In strongly acidic conditions, there is a potential for ring-opening or hydrolysis.[1][2] Under strongly basic conditions, the carboxylate salt will form, which may have different solubility and stability profiles. Some benzofuranone ring systems are susceptible to hydrolysis under these conditions.[1] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Is this compound susceptible to oxidation?
Benzofuran derivatives can be prone to oxidative degradation.[1] The presence of the electron-rich benzofuran ring suggests that exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in solution, could lead to degradation products.
Q4: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO, DMF, or ethanol.[1] To minimize degradation, prepare solutions fresh for each experiment. If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected vials. For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer immediately before use.
Q5: How should I store the solid compound and its solutions to ensure stability?
The solid compound should be stored in a cool, dark, and dry place.[3] Solutions should be stored frozen, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required. Repeated freeze-thaw cycles should be avoided as they can promote degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time in solution. | Degradation due to pH, light, oxidation, or temperature. | Conduct a forced degradation study to identify the primary degradation pathway. Adjust solution pH, protect from light, de-gas solvents, and store at a lower temperature. Prepare fresh solutions for critical experiments. |
| Precipitation of the compound from an aqueous buffer. | Poor aqueous solubility of the benzofuran derivative.[1][2] | Increase the percentage of co-solvent (e.g., DMSO, ethanol) if compatible with the experiment. Adjust the pH of the buffer to form the more soluble carboxylate salt. Use of solubilizing agents may also be considered. |
| Appearance of new peaks in HPLC analysis of the solution. | Chemical degradation of the compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This information can help in optimizing storage and handling conditions.[4][5] |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | Evaluate the stability of the compound directly in the experimental medium and under the same conditions (e.g., temperature, light exposure) for the duration of the experiment. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound.[6][7]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[6]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or gently heat (e.g., 40°C) for a defined period.[1]
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period.[1]
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid compound and a solution in an oven at an elevated temperature (e.g., 60°C).[1]
-
Analyze at various time points.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution to a light source as per ICH Q1B guidelines.[6]
-
Keep a control sample in the dark.
-
Analyze both samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water and acetonitrile/methanol with a UV detector).
-
Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
-
Quantitative Data Summary
The following table should be used to record the percentage of degradation observed under different stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 2 | 60 | ||
| 4 | 60 | |||
| 8 | 60 | |||
| 24 | 60 | |||
| 0.1 M NaOH | 2 | 40 | ||
| 4 | 40 | |||
| 8 | 40 | |||
| 24 | 40 | |||
| 3% H₂O₂ | 2 | RT | ||
| 4 | RT | |||
| 8 | RT | |||
| 24 | RT | |||
| Thermal (Solid) | 24 | 60 | ||
| 48 | 60 | |||
| Thermal (Solution) | 24 | 60 | ||
| 48 | 60 | |||
| Photostability | 24 | RT | ||
| 48 | RT |
RT = Room Temperature
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 585-70-6|5-Bromofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing the Perkin Rearrangement of Bromocoumarins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Perkin rearrangement of bromocoumarins to synthesize benzofuran-2-carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the Perkin rearrangement of 3-bromocoumarins, presented in a question-and-answer format to directly address specific experimental challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or base concentration. 2. Degradation of Starting Material: Bromocoumarins can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures.[1] 3. Suboptimal Base: The strength or concentration of the base may be insufficient to efficiently catalyze the initial ring-opening step. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting bromocoumarin.[2] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. 2. Optimize Base Concentration: Ensure the appropriate stoichiometry of the base is used. An excess of a strong base can promote side reactions. Consider using a milder base or a lower concentration. 3. Control Temperature: For traditional heating methods, ensure a consistent reflux temperature is maintained. For microwave-assisted reactions, carefully control the temperature to avoid decomposition.[2] |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The intermediate, an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, can potentially undergo other reactions if the cyclization step is slow. 2. Hydrolysis of Product: The benzofuran-2-carboxylic acid product can also be susceptible to degradation under harsh conditions. 3. Impure Starting Material: The presence of impurities in the starting bromocoumarin can lead to the formation of byproducts. | 1. Ensure Anhydrous Conditions: Moisture can contribute to hydrolysis. Use dry solvents and glassware. 2. Purify Starting Material: Ensure the starting bromocoumarin is pure before commencing the reaction. 3. Optimize Work-up Procedure: During the acidic work-up to precipitate the carboxylic acid, ensure the pH is carefully controlled to avoid degradation of the desired product. |
| Reaction is Sluggish or Does Not Start | 1. Poor Solubility of Starting Material: The bromocoumarin may not be sufficiently soluble in the chosen solvent system. 2. Inactive Base: The base may have degraded over time or may not be suitable for the specific substrate. | 1. Solvent Selection: While ethanol or methanol are commonly used, a co-solvent might be necessary for poorly soluble bromocoumarins.[2] 2. Use Fresh Base: Ensure the base (e.g., sodium hydroxide) is fresh and has been stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Perkin rearrangement of 3-bromocoumarins?
A1: The Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids is a base-catalyzed reaction that proceeds in two main stages. The first stage involves a rapid, base-catalyzed fission of the coumarin's lactone ring to form an (E)-2-bromo-3-(2-hydroxyphenyl)acrylic acid intermediate. The second, slower stage is the intramolecular nucleophilic attack of the phenoxide on the vinyl bromide, leading to cyclization and formation of the benzofuran ring.[2]
Q2: What are the typical reaction conditions for the traditional and microwave-assisted Perkin rearrangement?
A2: Traditionally, the reaction is carried out by refluxing the 3-bromocoumarin with a base, such as sodium hydroxide in ethanol, for approximately 3 hours, which can result in a quantitative yield.[2] A more modern and efficient approach is the microwave-assisted method, which can significantly reduce the reaction time to as little as 5 minutes at around 79°C, also achieving high yields.[2]
Q3: How does the power setting affect the yield in a microwave-assisted Perkin rearrangement?
A3: The microwave power is a critical parameter. For the rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin, it was found that 300W and 400W for 5 minutes at 79°C gave a 99% yield. Decreasing the power to 250W resulted in an incomplete reaction, while increasing it to 500W led to a slight decrease in yield to 90%, possibly due to some degradation.[2]
Q4: How should I monitor the progress of the Perkin rearrangement?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a 3:1 mixture of dichloromethane and ethyl acetate, can be used to separate the starting bromocoumarin from the product.[2]
Q5: What is the purpose of the acidic work-up at the end of the reaction?
A5: The reaction is performed under basic conditions, which results in the formation of the sodium salt of the benzofuran-2-carboxylic acid. Adding an acid, such as hydrochloric acid, during the work-up protonates the carboxylate salt, causing the free benzofuran-2-carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Perkin Rearrangement of 3-Bromocoumarins
| Parameter | Traditional Method | Microwave-Assisted Method |
| Heating Method | Reflux | Microwave Irradiation |
| Typical Reaction Time | 3 hours[2] | 5 minutes[2] |
| Temperature | Boiling point of solvent (e.g., ethanol) | 79 °C[2] |
| Typical Yield | Quantitative[2] | >95%[2] |
| Solvent | Ethanol or Methanol[2] | Ethanol[2] |
| Base | Sodium Hydroxide[2] | Sodium Hydroxide[2] |
Table 2: Effect of Microwave Power on the Yield of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid
| Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) |
| 250 | 79 | 5 | Incomplete Reaction |
| 300 | 79 | 5 | 99 |
| 400 | 79 | 5 | 99 |
| 500 | 79 | 5 | 90 |
| Data from the microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin.[2] |
Experimental Protocols
Traditional Method: Perkin Rearrangement of 3-Bromocoumarin (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-bromocoumarin (1.0 eq) in absolute ethanol.
-
Add a solution of sodium hydroxide (3.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 3 hours, while stirring.
-
Monitor the reaction by TLC (e.g., 3:1 CH₂Cl₂:EtOAc) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzofuran-2-carboxylic acid.
Microwave-Assisted Method: Synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).[2]
-
Add ethanol (5 ml) and sodium hydroxide (0.0201 g, 0.503 mmol).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.[2]
-
Monitor the reaction by TLC (3:1 CH₂Cl₂:EtOAc) to confirm completion.[2]
-
After the reaction is complete, concentrate the mixture on a rotary evaporator.[2]
-
Dissolve the resulting crude product in a minimum volume of water.[2]
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.[2]
-
Collect the solid by vacuum filtration and wash with cold water to yield the pure product.[2]
Visualizations
Caption: Experimental workflow for the Perkin rearrangement of bromocoumarins.
Caption: Troubleshooting logic for low yield in Perkin rearrangement.
References
Technical Support Center: Purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-bromo-3-methyl-benzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Key potential impurities include:
-
Unreacted starting materials: Such as the corresponding substituted salicylaldehyde or α-halo ester.
-
Uncyclized intermediate: Particularly when using the Perkin rearrangement, the (E)-2-bromo-3-(substituted-2-hydroxyphenyl)acrylic acid may be present if the cyclization is incomplete.
-
Over-brominated species: Depending on the brominating agent and reaction conditions, species with additional bromine atoms on the aromatic ring may be formed.
-
Decarboxylated byproducts: Loss of the carboxylic acid group can occur under harsh thermal or acidic/basic conditions.
-
Residual solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in your final product can be due to trace amounts of colored impurities, often arising from oxidation or side reactions. To address this, you can try the following:
-
Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious as it can also adsorb some of your product, potentially lowering the yield.
-
Column chromatography: If recrystallization is ineffective, column chromatography with a suitable solvent system is a more robust method for separating colored impurities from your target compound.
Q3: Can I use recrystallization to purify my this compound? If so, what are suitable solvents?
A3: Yes, recrystallization is a viable method for purifying this compound, provided a suitable solvent or solvent system is identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of structurally similar compounds, you can explore the following options:
-
Single solvents: Ethanol, methanol, or acetic acid.
-
Solvent mixtures: Dichloromethane/methanol, chloroform/methanol, or ethyl acetate/hexane. Experimentation with different ratios will be necessary to find the optimal conditions.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: Column chromatography using silica gel is a common and effective method for purifying benzofuran derivatives. A typical starting point for the mobile phase would be a mixture of a non-polar solvent and a polar solvent. Based on literature for similar compounds, consider the following eluents:
-
Ethyl acetate/petroleum ether (or hexane) mixtures.[1]
-
Chloroform/methanol mixtures. The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent to facilitate the elution of your compound while separating it from less polar impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Product loss during recrystallization: The chosen solvent may be too good, leading to significant product remaining in the mother liquor. | - Test different recrystallization solvents or solvent mixtures. - Cool the solution slowly and for a sufficient amount of time to maximize crystal formation. - Concentrate the mother liquor and attempt a second recrystallization. |
| Product loss during column chromatography: The compound may be strongly adsorbed to the silica gel or the eluent may be too non-polar. | - Gradually increase the polarity of the eluent. - Consider adding a small amount of acetic acid to the eluent to suppress tailing of the carboxylic acid on the silica gel. | |
| Product appears as an oil, not a solid, after solvent removal | Presence of impurities: Impurities can lower the melting point and prevent crystallization. | - Re-purify the oil using column chromatography. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Residual solvent: Trapped solvent can prevent solidification. | - Dry the product under high vacuum for an extended period. - Dissolve the oil in a volatile solvent and re-evaporate. | |
| Multiple spots on TLC after purification | Incomplete separation: The chosen purification method was not effective enough. | - If using recrystallization, try column chromatography. - If using column chromatography, optimize the eluent system for better separation. A shallower gradient or a different solvent combination may be necessary. |
| Decomposition on silica gel: Carboxylic acids can sometimes be sensitive to silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (60-120 or 100-200 mesh size) as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane:ethyl acetate) to move the compound down the column.
-
Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Combine the fractions containing the pure product as determined by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent.
-
Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following table summarizes typical results that can be expected when purifying substituted benzofuran-2-carboxylic acids, based on literature for analogous compounds. The actual yields and purity will depend on the specific reaction conditions and the initial purity of the crude product.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference |
| Column Chromatography | 70-85% | >95% | 70-90% | [1] |
| Recrystallization | 80-90% | >98% | 60-80% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Halogenated Benzofurans
Welcome to the Technical Support Center for the synthesis of halogenated benzofurans. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges in synthesizing these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of halogenated benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for synthesizing a substituted benzofuran is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.
-
Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and ligands, as the choice can be influenced by the specific substrates.[1]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is crucial. While DMF is common, its removal can be problematic.[2] Aqueous NMP has been used, but workup can also be challenging.[2] Ensure the solvent is anhydrous and degassed, as oxygen can poison the palladium catalyst.[1]
-
Base: The base is critical for both coupling and cyclization. Common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can affect the reaction rate and yield. For instance, in a Larock-type synthesis, using NaHCO₃ at high temperatures can produce water, deactivating the catalyst; switching to an anhydrous base like K₂CO₃ is recommended.[3]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or incorrect stoichiometry can lead to low yields.
-
Solution: Ensure all reagents are pure and dry. An excess of the alkyne (1.1-1.5 equivalents) is often used.[1]
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially with copper co-catalysts.
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol.[1] Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.[1]
-
Below is a logical workflow for troubleshooting low yields in palladium-catalyzed benzofuran synthesis.
Issue 2: Poor Regioselectivity in Electrophilic Halogenation
Question: My electrophilic halogenation of a substituted benzofuran is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common challenge in the direct halogenation of benzofurans. The outcome is influenced by the halogenating agent, reaction conditions, and the electronic properties of substituents on the benzofuran ring.
-
Controlling C2 vs. C3 Halogenation:
-
General Principle: Electrophilic attack on the benzofuran ring generally favors the C2 position due to the stability of the resulting intermediate, where the positive charge can be delocalized onto the benzene ring.[4][5][6] However, attack at the C3 position can also occur, leading to mixtures.
-
Influence of Halogenating Agent and Conditions:
-
For C2-Bromination: Using N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile or acetic acid at room temperature typically favors electrophilic substitution at the C2 position.
-
For Benzylic Bromination (on a C3-methyl group): To achieve bromination on a methyl group at the C3 position, radical conditions are necessary. This is typically achieved using NBS with a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride, under reflux.
-
-
-
Influence of Substituents:
-
Electron-donating groups (EDGs) on the benzene ring (e.g., -OH, -NH₂) activate the aromatic system towards electrophilic substitution on the benzene ring itself, potentially competing with halogenation on the furan ring. The position of substitution on the benzene ring will be directed by the EDG (ortho/para).
-
Electron-withdrawing groups (EWGs) on the benzene ring can deactivate the entire system, potentially requiring harsher reaction conditions.
-
-
Purification of Regioisomers:
-
If a mixture of regioisomers is obtained, separation can be challenging due to similar polarities. Techniques like preparative TLC or column chromatography with a long column and a carefully selected eluent system may be effective.[7][8] In some cases, derivatization of the mixture to alter the physical properties of the isomers, followed by separation and deprotection, might be a viable strategy.
-
The following diagram illustrates the decision-making process for achieving regioselective bromination of 3-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the halogenated benzofuran core?
A1: The most prevalent methods involve either direct halogenation of a pre-formed benzofuran ring or the cyclization of a halogenated precursor. Key strategies include:
-
Palladium- and/or Copper-Catalyzed Cross-Coupling/Cyclization: This is a very common and versatile approach, often starting from an o-halophenol and a terminal alkyne (Sonogashira coupling) followed by intramolecular cyclization.[9][10][11]
-
Electrophilic Halogenation: Direct halogenation of the benzofuran ring with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular bromine. The regioselectivity is a key challenge.
-
Cyclization of Halogenated Precursors: Synthesizing a halogenated intermediate, such as a 1-(2-haloaryl)ketone, and then performing an intramolecular cyclization to form the furan ring.[12]
Q2: How do the electronic properties of substituents on the starting materials affect the reaction outcome?
A2: The electronic nature of substituents significantly impacts reaction rates and regioselectivity.
-
On the Phenolic Ring (in cyclization reactions): Electron-donating groups generally facilitate the reaction by increasing the nucleophilicity of the phenol. Electron-withdrawing groups can decrease the reaction rate and may require harsher conditions.
-
On the Benzofuran Ring (in direct halogenation): Electron-donating groups on the benzene portion of the benzofuran can activate the ring towards electrophilic attack, potentially leading to halogenation on the benzene ring instead of the furan ring.
Q3: I am observing the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
A3: This indicates that the initial carbon-carbon bond formation is successful, but the intramolecular carbon-oxygen bond formation is hindered.
-
Potential Cause: The reaction conditions (temperature, solvent, base) may be optimal for the Sonogashira coupling but not for the subsequent cyclization.
-
Solution: After the initial coupling is complete (as monitored by TLC or GC-MS), consider increasing the reaction temperature to provide the necessary activation energy for cyclization. Changing the base to a stronger one like Cs₂CO₃ might also facilitate the final ring-closing step.[1][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of halogenated benzofurans.
Table 1: Comparison of Conditions for Palladium-Catalyzed Benzofuran Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / CuI | Piperidine | DMF | 60 | Fair to very good | [9] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | 60 | Varies | [13] |
| (PPh₃)PdCl₂ / CuI | NEt₃ | NEt₃ | 110 | Varies | [14] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | Good | [3] |
Table 2: Regioselective Bromination of 3-Methylbenzofuran with NBS
| Desired Product | Reagents | Solvent | Conditions | Typical Yield (%) | Reference |
| 2-Bromo-3-methylbenzofuran | NBS | Acetonitrile | Room Temp | High | |
| 3-(Bromomethyl)benzofuran | NBS, AIBN | CCl₄ | Reflux | High |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a general guideline for the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by in-situ cyclization.
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Et₃N or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Protocol 2: Selective Electrophilic C2-Bromination of a Benzofuran Derivative
This protocol describes the selective bromination at the C2 position of a benzofuran.
Materials:
-
Benzofuran starting material
-
N-Bromosuccinimide (NBS)
-
Polar solvent (e.g., acetonitrile or acetic acid)
Procedure:
-
Dissolve the benzofuran derivative (1.0 eq) in the chosen polar solvent in a round-bottom flask.
-
Add NBS (1.0-1.1 eq) to the solution in one portion or portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often rapid.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following diagram outlines the general workflow for the synthesis and purification of a halogenated benzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-3-methyl-benzofuran-2-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-bromo-3-methyl-benzofuran-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the degradation of this compound during experimental procedures. The information is based on the known degradation pathways of related benzofuran and dibenzofuran structures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on studies of similar benzofuran and dibenzofuran compounds, several degradation pathways can be anticipated:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Potential reactions include dehalogenation (loss of bromine), hydroxylation of the benzene ring, and cleavage of the furan ring.[1][2] This can lead to the formation of more polar byproducts.
-
Oxidative Degradation: The benzofuran ring is susceptible to oxidation.[3][4] This can lead to the formation of epoxides, which are reactive intermediates that can undergo further reactions such as hydrolysis and ring-opening.[4] Common oxidative reagents or conditions (e.g., exposure to air, certain solvents, or oxidizing agents) can trigger this pathway.
-
Hydrolytic Degradation: While the benzofuran core is generally stable to hydrolysis, the carboxylic acid group can influence its stability in aqueous solutions, particularly at different pH values.
-
Thermal Degradation: High temperatures can lead to decarboxylation (loss of CO2) from the carboxylic acid group and potential cleavage of the benzofuran ring system. Studies on polymers containing brominated benzofurans suggest that the bromo-benzofuran moiety can be susceptible to thermal decomposition.[5]
-
Microbial/Metabolic Degradation: In biological systems, enzymatic degradation can occur. This may involve dioxygenase-mediated ring cleavage, similar to what has been observed for dibenzofurans, potentially leading to metabolites like salicylic acid derivatives.[6]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
Unexpected peaks in your chromatogram likely indicate the presence of degradation products. To troubleshoot this, consider the following:
-
Storage Conditions:
-
Light Exposure: Has the solution been protected from light? Photodegradation is a common issue for aromatic and heterocyclic compounds.[1][2] Store solutions in amber vials or in the dark.
-
Temperature: Was the solution stored at an appropriate temperature (e.g., refrigerated or frozen)? Elevated temperatures can accelerate degradation.
-
Solvent: Is the solvent appropriate and of high purity? Some solvents can contain impurities (e.g., peroxides in older ethers) that can promote oxidative degradation. Consider degassing solvents to remove dissolved oxygen.
-
-
Experimental Conditions:
-
pH of the Medium: The stability of the carboxylic acid and the benzofuran ring can be pH-dependent.
-
Presence of Oxidizing Agents: Have you used any reagents that could act as oxidizing agents?
-
To identify the source, you can conduct a forced degradation study by systematically exposing your compound to light, heat, acid, base, and oxidizing conditions.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Activity Over Time
Possible Cause: Degradation of this compound into inactive or less active products.
Troubleshooting Steps:
-
Confirm Identity and Purity: Re-analyze the purity of your stock compound using a reliable analytical method like LC-MS or NMR to ensure it has not degraded during storage.
-
Investigate Storage Conditions:
-
Review the storage conditions of both the solid compound and any solutions.
-
Recommended Storage: Store the solid compound in a cool, dark, and dry place. Solutions should be freshly prepared. If storage is necessary, keep them at -20°C or -80°C in amber vials and use them within a short period.
-
-
Conduct a Forced Degradation Study: This will help identify the conditions under which the compound is unstable. A general protocol is provided below.
Issue 2: Inconsistent Experimental Results
Possible Cause: Inconsistent formation of degradation products that may have their own biological or chemical activity, interfering with your assay.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all solutions are prepared in the same manner, using fresh, high-purity solvents, and are used within the same timeframe.
-
Monitor for Degradants: Routinely analyze your working solutions by HPLC to check for the appearance of new peaks. If new peaks are observed, their formation should be correlated with the experimental conditions.
-
Evaluate Impact of Excipients: If you are formulating the compound, consider the compatibility of the excipients. Some excipients can alter the local pH or contain reactive impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for identifying the degradation pathways of this compound.
Objective: To determine the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 W h/m²).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by HPLC-UV and/or LC-MS.
-
Compare the chromatograms of the stressed samples with that of a control (untreated) sample.
-
Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio (m/z) if using LC-MS.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Stress Condition | Incubation Time (h) | Incubation Temp. (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Heat (Solid) | 48 | 80 | |||
| Heat (Solution) | 24 | 60 | |||
| Light | - | Photostability Chamber |
Visualizations
Logical Workflow for Investigating Degradation
Caption: Troubleshooting workflow for degradation issues.
Potential Oxidative Degradation Pathway
Caption: A potential pathway for oxidative degradation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid for Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of 5-bromo-3-methyl-benzofuran-2-carboxylic acid in experimental assays. Overcoming solubility issues is critical for obtaining accurate and reproducible data. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
-
Question: What is the first and most common reason for the precipitation of my compound?
-
Answer: The most frequent cause is the low final concentration of the organic co-solvent (like DMSO) in the aqueous buffer, which may be insufficient to keep the compound in solution. Many benzofuran derivatives are poorly soluble in water.[1][2] For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity, though the tolerance can vary between cell lines.[3][4][5][6][7]
-
-
Question: How can I prepare my working solution from a DMSO stock to minimize precipitation?
-
Answer: Always add the concentrated DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation of the compound.
-
-
Question: What should I do if reducing the DMSO concentration to a non-toxic level still results in precipitation?
Issue 2: I am unsure of which solvent to use for my initial stock solution.
-
Question: What are the recommended organic solvents for preparing a stock solution of this compound?
-
Question: How do I choose the best solvent for my specific experiment?
-
Answer: The choice of solvent depends on the requirements of your assay. For cell-based assays, DMSO is widely used. However, it's crucial to perform a vehicle control to account for any effects of the solvent on the cells.[4][5] The final concentration of DMSO should ideally be kept at or below 0.1% for sensitive cell lines.[3][4]
-
Issue 3: I want to try pH modification to improve solubility, but I don't know where to start.
-
Question: How does pH affect the solubility of my carboxylic acid compound?
-
Answer: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous solutions will significantly increase as the pH rises above its pKa.[11][12][13] At a higher pH, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. The predicted pKa for the parent compound, benzofuran-2-carboxylic acid, is around 3.12, suggesting that your compound will be significantly more soluble at a neutral pH (around 7) than in acidic conditions.[14]
-
-
Question: What is a practical way to use pH to dissolve my compound?
-
Answer: You can dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, to form the sodium salt. Once dissolved, you can adjust the pH to the desired level for your assay using a suitable buffer. Be cautious, as lowering the pH too much can cause the compound to precipitate again.
-
Data Presentation: Solubility & Excipient Concentrations
The following tables provide a qualitative summary of the expected solubility of this compound and typical concentrations for common solubility-enhancing agents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetone | High |
| Polar Protic | Ethanol, Methanol | Moderate to High |
| Nonpolar | Toluene, Hexane | Low |
| Aqueous | Water, PBS (pH 7.4) | Very Low |
Table 2: Typical Concentration Ranges for Solubility-Enhancing Agents
| Agent | Type | Typical Final Concentration in Assay | Notes |
| DMSO | Co-solvent | < 0.5% (ideally ≤ 0.1% for sensitive cells)[3][4][5][6][7] | Perform a vehicle control. |
| Ethanol | Co-solvent | < 1% | Generally less toxic than DMSO. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes to enhance solubility.[15][16][17] |
| Sodium Hydroxide (NaOH) | pH modifier | Used to initially dissolve the compound | The final pH of the assay buffer is the critical parameter. |
Experimental Protocols
Here are detailed protocols for key solubility enhancement techniques.
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization
-
Weighing: Weigh the desired amount of the compound.
-
Initial Dissolution: Add a small volume of 0.1 M NaOH dropwise while vortexing until the compound is fully dissolved. This forms the soluble sodium salt.
-
Buffering: Add the desired aqueous assay buffer (e.g., PBS, Tris-HCl) to reach the final volume.
-
pH Verification: Check the final pH of the solution and adjust if necessary. Be aware that a significant drop in pH may cause precipitation.
-
Use Immediately: It is recommended to use freshly prepared solutions.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 5-10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Complex Formation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.[16] Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.
-
Filtration: If any undissolved material remains, filter the solution through a 0.22 µm filter.
-
Usage: The clear filtrate is your working solution.
Visualizations
The following diagrams illustrate key concepts and workflows for enhancing the solubility of this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: pH effect on carboxylic acid solubility.
Caption: How co-solvents enhance solubility.
References
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ajptonline.com [ajptonline.com]
- 13. ijrar.org [ijrar.org]
- 14. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 15. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
preventing decarboxylation of furan-2-carboxylic acids during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted decarboxylation of furan-2-carboxylic acids during synthesis.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering potential causes and recommended actions to mitigate decarboxylation and other side reactions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of Desired Carboxylic Acid Product | Decarboxylation: The primary cause of product loss is often the unintended decarboxylation of the furan-2-carboxylic acid, which is susceptible to this reaction under certain conditions.[1][2] | - Temperature Control: Maintain the reaction temperature below the threshold for thermal decarboxylation. For many furan-2-carboxylic acids, this is around 140-160°C.[3][4] Reactions at elevated temperatures (above 180°C) are particularly prone to decarboxylation.[5]- pH Management: Avoid strongly acidic or basic conditions, which can catalyze decarboxylation. Use milder acids or bases, or employ a buffer system to maintain a stable pH.[6]- Protecting Groups: For multi-step syntheses where the carboxylic acid functionality is not directly involved in a given step, protect it as an ester (e.g., methyl or ethyl ester) to prevent decarboxylation.[7] |
| Formation of Furan or Furan Derivatives as Byproducts | Thermal Decomposition: The presence of furan is a direct indicator of decarboxylation, as it is the primary degradation product of furan-2-carboxylic acid upon heating.[8] | - Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Even a small decrease can significantly reduce the rate of decarboxylation.- Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction closely and work it up as soon as it is complete.[8] |
| Discoloration of Reaction Mixture (Darkening, Tar Formation) | Acid-Catalyzed Polymerization: The furan ring is sensitive to strong acids, which can lead to polymerization and the formation of insoluble, tarry materials.[2][6]- High Temperatures: Elevated temperatures can also contribute to the degradation of the furan ring and subsequent polymerization.[6] | - Use Milder Acids: Replace strong acids like sulfuric acid with milder alternatives such as p-toluenesulfonic acid.- Anhydrous Conditions: The presence of water can sometimes exacerbate ring-opening and polymerization, especially under acidic conditions. Use anhydrous solvents and reagents where appropriate.[1]- Temperature Control: As with decarboxylation, maintaining a lower reaction temperature can minimize polymerization.[6] |
| Incomplete Reaction or Slow Conversion Rate | Suboptimal Reaction Conditions: The desired reaction may be too slow at temperatures low enough to prevent decarboxylation. | - Catalyst Optimization: Investigate different catalysts that may allow the desired transformation to occur at a lower temperature.- Protecting Group Strategy: Protect the carboxylic acid as an ester to allow for more forcing reaction conditions for other transformations on the molecule. The ester can then be hydrolyzed under mild basic conditions. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does decarboxylation of furan-2-carboxylic acid become a significant problem?
A1: Thermal decarboxylation of furan-2-carboxylic acid generally begins to be a concern at temperatures ranging from 140-160°C.[3][4] The rate of decarboxylation increases significantly at higher temperatures, with temperatures above 180°C often leading to substantial product loss and the formation of degradation products.[5]
Q2: How does pH affect the stability of furan-2-carboxylic acids?
A2: Both strongly acidic and strongly basic conditions can promote the degradation of furan-2-carboxylic acids. Strong acids can lead to polymerization and other side reactions involving the furan ring.[6] While detailed quantitative data on the pH-dependence of decarboxylation is not extensively available for furan-2-carboxylic acids specifically, related carboxylic acids show significant pH dependence in their decarboxylation rates. It is therefore crucial to maintain the pH as close to neutral as the reaction conditions will allow, or to use the mildest possible acidic or basic reagents.
Q3: What are the best protecting groups to prevent decarboxylation?
A3: The most common and effective protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters.[7] These can be formed under mild acidic conditions and are generally stable to a wide range of reaction conditions that do not involve strong acids or bases. They can be readily removed by hydrolysis with a mild base at the end of the synthetic sequence.
Q4: Can I use catalysts to promote my desired reaction without causing decarboxylation?
A4: Yes, but catalyst selection is critical. For example, in the synthesis of 2,5-furandicarboxylic acid from furan-2-carboxylic acid, specific catalysts and conditions have been developed to favor carboxylation over decarboxylation. These include the use of strong bases like LDA at very low temperatures (-78°C) or carbonate-promoted C-H carboxylation at high temperatures under a CO2 atmosphere.[7] When choosing a catalyst for other transformations, it is important to consider its potential to promote decarboxylation, especially if the reaction requires elevated temperatures.
Q5: Are there any specific reaction conditions that are known to be safe for handling furan-2-carboxylic acids?
A5: Low-temperature reactions are generally safer in terms of preventing decarboxylation. For example, reactions carried out at or below room temperature are unlikely to cause significant thermal decarboxylation. When heating is necessary, it is best to use the lowest possible temperature for the shortest possible time. Utilizing inert atmosphere conditions can also be beneficial to prevent oxidative degradation.
Data Summary
The following tables provide a summary of key quantitative data related to the stability of furan-2-carboxylic acid and conditions for its synthesis.
Table 1: Thermal Stability of Furan-2-Carboxylic Acid
| Parameter | Value | Notes |
| Onset of Thermal Decarboxylation | 140-160 °C | Decarboxylation to furan is activated in this temperature range.[3][4] |
| Temperature for Significant Degradation | > 180 °C | In the synthesis of 2,5-furandicarboxylic acid, temperatures above this lead to increased decarboxylation and byproduct formation.[5] |
Table 2: Conditions for Synthesis Involving Furan-2-Carboxylic Acid with Minimal Decarboxylation
| Reaction Type | Reagents/Catalyst | Temperature | Yield of Carboxylic Acid Product | Reference |
| Carboxylation | LDA, CO2, THF | -78 °C | 73% | [7] |
| Fischer Esterification | Alcohol, Acid Catalyst | Reflux | Varies | [9] |
| Amide Coupling | Amine, Coupling Agent (e.g., CDI) | 45 °C | Good to very good | [10] |
| Catalytic Oxidation of Furfural | Au/Hydrotalcite, O2 | 110 °C | 95% selectivity | [11] |
Experimental Protocols
Protocol 1: Low-Temperature Carboxylation of Furan-2-Carboxylic Acid to Furan-2,5-Dicarboxylic Acid
This protocol is adapted from a literature procedure and demonstrates a method to perform a reaction on the furan ring while the carboxylic acid is present, avoiding decarboxylation by using low temperatures.[7]
Materials:
-
Furan-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve furan-2-carboxylic acid in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for the time specified in the original literature to ensure complete deprotonation.
-
Add crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with ether.
-
Acidify the aqueous layer to pH ~3 with 2N HCl at 0°C to precipitate the furan-2,5-dicarboxylic acid.
-
Isolate the product by filtration.
Protocol 2: Esterification of Furan-2-Carboxylic Acid for Protection
This protocol describes a general method for converting furan-2-carboxylic acid to its methyl ester, which can serve as a protecting group against decarboxylation in subsequent synthetic steps.
Materials:
-
Furan-2-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-furoate.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Phenyl 5-bromofuran-2-carboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Phenyl 5-bromofuran-2-carboxylate. The synthesis is typically a two-step process: the bromination of 2-furancarboxylic acid to yield 5-bromofuran-2-carboxylic acid, followed by its esterification with phenol.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, their potential causes, and recommended solutions.
Problem 1: Low Yield or No Product in Bromination Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously for the recommended time (e.g., 24 hours at 45-50°C when using Br₂ in CCl₄).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product During Workup | - Carefully perform the recrystallization from boiling water to minimize loss of the solid product.[1] - Ensure complete precipitation of the product before filtration. |
| Degradation of Starting Material | - Avoid overly harsh reaction conditions. While the furan ring is somewhat deactivated by the carboxylic acid group, prolonged exposure to strong acids can lead to side reactions. |
Problem 2: Formation of Multiple Products in Bromination Step
| Potential Cause | Recommended Solution |
| Over-bromination | - Carefully control the stoichiometry of bromine. Use of excess bromine can lead to the formation of 4,5-dibromofuran-2-carboxylic acid.[1] - Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time. |
| Solvent Participation | - If using a chlorinated solvent like CCl₄, there is a possibility of forming chlorinated byproducts, especially in the presence of a Lewis acid.[2] Consider using a non-halogenated solvent if this is a concern. |
Problem 3: Low Yield or No Product in Esterification Step
| Potential Cause | Recommended Solution |
| Equilibrium Not Shifted (Fischer Esterification) | - The Fischer esterification is a reversible reaction.[3][4] To drive the reaction towards the product, use a large excess of phenol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Incomplete Activation (Steglich Esterification) | - Ensure that the coupling agents (e.g., DCC or EDC) and the catalyst (DMAP) are fresh and added in the correct stoichiometry.[5][6] |
| Steric Hindrance | - While not severe in this case, bulky substituents on either the carboxylic acid or the phenol can slow down the reaction. Increasing the reaction time or temperature (within limits to avoid degradation) may be necessary. |
Problem 4: Product Degradation During Fischer Esterification
| Potential Cause | Recommended Solution |
| Acid-Catalyzed Ring Opening | - The furan ring is susceptible to opening under strong acidic conditions, leading to the formation of dicarbonyl compounds.[7][8][9][10][11] - Use the mildest possible acidic catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). - Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. - Minimize the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of Phenyl 5-bromofuran-2-carboxylate?
A1: The most common side products depend on the specific reaction step and conditions used.
-
Bromination Step: The primary side product is typically 4,5-dibromofuran-2-carboxylic acid, resulting from over-bromination.[1]
-
Fischer Esterification Step: The main side products arise from the acid-catalyzed degradation of the furan ring, leading to various acyclic dicarbonyl compounds.[7]
-
Steglich Esterification Step: A common byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate when the alcohol (phenol) reacts too slowly.[12][13]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the bromination and esterification reactions. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and products.
Q3: What purification methods are recommended for the final product?
A3: The crude Phenyl 5-bromofuran-2-carboxylate can be purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[14] Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: Are there alternative methods for the esterification step?
A4: Yes, besides Fischer and Steglich esterification, you can convert the 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromofuran-2-carbonyl chloride can then be reacted with phenol to form the ester, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[1] This method avoids the harsh acidic conditions of the Fischer esterification and the formation of N-acylurea in the Steglich esterification.
Quantitative Data Summary
Specific quantitative yields for side products in the synthesis of Phenyl 5-bromofuran-2-carboxylate are not extensively reported in the literature and are highly dependent on the reaction conditions. The following table provides a qualitative summary of the common side products and the conditions that favor their formation.
| Side Product | Structure | Typical Yield | Conditions Favoring Formation |
| 4,5-Dibromofuran-2-carboxylic acid | Variable | Excess bromine, prolonged reaction time in the bromination step. | |
| Acyclic Dicarbonyl Compounds | Variable | Strong acid catalyst, high temperature, and prolonged reaction time in the Fischer esterification step.[7] | |
| N-Acylurea | Variable | Slow addition of the alcohol (phenol), sterically hindered substrates, or insufficient DMAP catalyst in the Steglich esterification step.[12][13] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromofuran-2-carboxylic acid [1]
-
Dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (CCl₄, 60 mL).
-
Slowly add bromine (8 mL) to the solution.
-
Stir the reaction mixture at 45-50°C for 24 hours.
-
Remove the solvent under reduced pressure to yield a solid.
-
Recrystallize the crude solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.
Protocol 2: Synthesis of Phenyl 5-bromofuran-2-carboxylate via Steglich Esterification (Adapted from a similar procedure[5][6])
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add phenol (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for Phenyl 5-bromofuran-2-carboxylate.
Caption: Common side reactions in the synthesis of Phenyl 5-bromofuran-2-carboxylate.
Caption: A logical troubleshooting workflow for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 12. d-nb.info [d-nb.info]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Halogen Standoff: A Comparative Analysis of 5-Bromo vs. 5-Chloro Benzofuran Derivatives in Biological Activity
For researchers, scientists, and drug development professionals, the nuanced world of halogen substitution in medicinal chemistry presents a perpetual quest for optimizing therapeutic efficacy. This guide provides an objective comparison of the biological activities of 5-bromo and 5-chloro benzofuran derivatives, drawing upon experimental data to illuminate the subtle yet significant impact of halogen choice on anticancer and antimicrobial potential.
The benzofuran scaffold is a cornerstone in the development of novel therapeutic agents, with its derivatives exhibiting a wide spectrum of pharmacological properties. The introduction of halogens, particularly at the 5-position of the benzofuran ring, has been consistently shown to enhance biological activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[1] This guide delves into a direct comparison of 5-bromo and 5-chloro substituted benzofurans, providing a data-driven overview for researchers navigating the design and synthesis of next-generation therapeutics.
Anticancer Activity: A Head-to-Head Battle in Cytotoxicity
A key area where halogenated benzofurans have shown promise is in oncology. A study by Vishnu and colleagues synthesized a series of novel 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50) values from this study, determined by the MTT assay, provide a direct comparison of the cytotoxic potential of 5-bromo versus 5-chloro derivatives.
Quantitative Comparison of Anticancer Activity (IC50 in nM)
| Compound ID | R (Substitution on Triazole) | 5-Halogen | A-549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) |
| 6a | Phenyl | Bromo | 198.31 ± 8.41 | 186.43 ± 7.52 |
| 7a | Phenyl | Chloro | 210.15 ± 9.23 | 195.27 ± 8.19 |
| 6b | 4-Methylphenyl | Bromo | 225.18 ± 9.87 | 209.36 ± 9.11 |
| 7b | 4-Methylphenyl | Chloro | 238.42 ± 10.15 | 221.54 ± 9.88 |
| 6c | 4-Methoxyphenyl | Bromo | 180.24 ± 7.93 | 171.58 ± 7.24 |
| 7c | 4-Methoxyphenyl | Chloro | 192.66 ± 8.51 | 183.12 ± 7.96 |
| 6d | 4-Chlorophenyl | Bromo | 155.72 ± 7.18 | 143.89 ± 6.83 |
| 7d | 4-Chlorophenyl | Chloro | 168.91 ± 7.84 | 157.45 ± 7.21 |
| 6e | 4-Fluorophenyl | Bromo | 163.45 ± 7.42 | 151.28 ± 7.01 |
| 7e | 4-Fluorophenyl | Chloro | 175.83 ± 8.11 | 164.77 ± 7.53 |
| 6f | 4-Formylphenyl | Bromo | 142.93 ± 6.95 | 131.67 ± 6.42 |
| 7f | 4-Formylphenyl | Chloro | 154.28 ± 7.29 | 143.81 ± 6.98 |
| 6g | 2-(Trifluoromethyl)benzyl | Bromo | 40.42 ± 3.42 | 29.12 ± 1.69 |
| 7g | 2-(Trifluoromethyl)benzyl | Chloro | 52.88 ± 4.13 | 41.25 ± 2.88 |
Data extracted from Vishnu et al., 2022.[2][3]
Key Observation: Across this series of compounds, the 5-bromo derivatives consistently demonstrated slightly higher anticancer activity (lower IC50 values) compared to their corresponding 5-chloro analogs against both A-549 and HeLa cancer cell lines. The most potent compound in the series, a 5-bromo derivative with a 2-(trifluoromethyl)benzyl substitution on the triazole ring (6g), exhibited outstanding activity.[2][3]
Potential Mechanisms of Action in Cancer
While the direct comparative study focused on cytotoxicity, other research on halogenated benzofurans suggests potential mechanisms of action that could be at play. Some benzofuran derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the mTOR and VEGFR-2 pathways.[4][5]
Antimicrobial Activity: A Look at the Limited Comparative Data
While the anticancer activity has been more directly compared, the evaluation of 5-bromo versus 5-chloro benzofuran derivatives in the antimicrobial realm is less clear-cut. Studies have shown that halogenated benzofurans, in general, possess significant antibacterial and antifungal properties. For instance, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity.[6] Another study noted that benzofuran derivatives with chloro, fluoro, bromo, and nitro functional groups demonstrated better antibacterial activity than other analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogues
A multi-step synthesis was employed, starting from vanillin. The key steps involved:
-
O-propargylation: Vanillin was reacted with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 4-formyl-2-methoxyphenyl prop-2-yn-1-yl ether.
-
Cyclization: The propargylated intermediate was then reacted with a 4-bromo- or 4-chlorophenacyl bromide in the presence of a base to form the benzofuran ring.
-
Click Chemistry: The terminal alkyne on the benzofuran derivative was reacted with a substituted azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring.
-
Final Modification: Further chemical transformations were carried out as needed to achieve the final target compounds.
This is a generalized summary. For specific reaction conditions, reagent quantities, and purification methods, please refer to the detailed experimental section of Vishnu et al., 2022.[2][3]
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A-549 and HeLa cells were seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Conclusion
The available experimental data indicates that 5-bromo benzofuran derivatives tend to exhibit slightly greater in vitro anticancer activity compared to their 5-chloro counterparts. This suggests that for this particular scaffold and biological target, the larger and more polarizable bromine atom may offer a modest advantage in biological activity. However, it is crucial to recognize that these differences are subtle and the overall substitution pattern on the benzofuran molecule plays a significant role in determining the final biological effect.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Comparative Guide
Core Scaffold: The Benzofuran Nucleus
The fused ring system of benzene and furan, which forms the benzofuran core, is a foundational element for biological activity.[1] The inherent properties of this scaffold, combined with various substitutions, give rise to a diverse range of pharmacological effects.[4] For instance, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties have been identified as crucial for cytotoxic activity against cancer cell lines.[6]
The Influence of Substituents: A Positional Analysis
The biological activity of benzofuran derivatives is significantly modulated by the nature and position of their substituents. Here, we analyze the key positions of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: the 5-position (bromo group), the 3-position (methyl group), and the 2-position (carboxylic acid).
The Role of Halogenation at the 5-Position
The presence of a halogen, particularly bromine, on the benzofuran ring is a recurring theme in compounds with enhanced biological activity.[2][7] Halogenation can influence the lipophilicity, electronic properties, and binding interactions of a molecule with its biological target. Several studies have indicated that brominated benzofuran derivatives exhibit significant cytotoxic and antimicrobial properties.[3][7] For example, some brominated benzofuran derivatives have shown potent activity against various cancer cell lines and bacterial strains.[2][3]
Table 1: Comparison of Brominated vs. Non-Brominated Benzofuran Analogs
| Compound/Analog | Substitution at C5 | Biological Activity | Finding | Reference |
| Benzofuran derivative with -Br | Bromo | Excellent antibacterial activity | The presence of a bromo substituent was associated with high efficacy against tested bacterial strains. | [3] |
| Unsubstituted Benzofuran | Hydrogen | Lower antibacterial activity | The unsubstituted analog showed comparatively weaker antibacterial effects. | [3] |
| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | Bromo on phenylsulfonamido group | Significant antiproliferative activity and selective inhibition of HIF-1 pathway | This complex molecule, containing bromine, was identified as a promising anticancer candidate. | [6] |
The Impact of the Methyl Group at the 3-Position
The substitution at the C3 position of the benzofuran ring also plays a critical role in determining the biological profile of these compounds. While a simple methyl group is present in the target molecule, modifications at this position can lead to diverse activities. For instance, the condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes has yielded derivatives with potential anticancer activity.[6] Furthermore, the introduction of a bromomethyl group at the 3-position serves as a key synthetic intermediate for creating more complex and potent molecules, such as novel inhibitors of CDK2.[8]
Table 2: Impact of Substituents at the C3-Position
| Compound/Analog | Substitution at C3 | Biological Activity | Finding | Reference |
| 3-methyl-2-benzofuran carbohydrazide derivatives | Methyl (as part of a larger functional group) | Potential anticancer activity | The 3-methyl group is a part of the core structure of these anticancer compounds. | [6] |
| 3-(bromomethyl)benzofuran derivative | Bromomethyl | Synthetic intermediate for CDK2 inhibitors | The methyl group is functionalized to allow for the attachment of other moieties, leading to potent enzyme inhibition. | [8] |
| 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones | Arylpropanone | In vitro antitumor activity | Larger substituents at the 3-position can confer significant anticancer properties. | [4] |
The Significance of the Carboxylic Acid at the 2-Position
The carboxylic acid group at the C2 position is a key determinant of the molecule's physicochemical properties, including its acidity and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The literature reveals that modifications at this position can lead to a variety of biological activities. For instance, the conversion of the carboxylic acid to esters or amides is a common strategy in drug design to enhance cell permeability and biological activity.[6] Several benzofuran-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[1]
Table 3: Comparison of Functional Groups at the C2-Position
| Compound/Analog | Substitution at C2 | Biological Activity | Finding | Reference |
| Benzofuran-2-carboxylic acid derivatives | Carboxylic Acid | Potent Pim-1 kinase inhibitors | The carboxylic acid moiety is a key feature of these potent enzyme inhibitors. | [9] |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Carboxylate ester linked to a triazole | Moderate to good antimicrobial activity | Esterification and addition of a heterocyclic ring at the C2 position resulted in compounds with significant antimicrobial effects. | [1] |
| Benzofuran-2-carboxamide derivatives | Carboxamide | Significant antiproliferative activity | Amide derivatives at the C2 position have shown promising anticancer activity. | [6] |
Experimental Protocols
The evaluation of the biological activity of benzofuran derivatives typically involves a series of standardized in vitro assays. The following are representative experimental protocols cited in the literature for assessing antimicrobial and cytotoxic activities.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the synthesized compounds is often determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: A known number of cells are seeded into each well of a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Relationships and Workflows
To better understand the structure-activity relationships and the experimental process, the following diagrams are provided.
Caption: Inferred Structure-Activity Relationship (SAR) of this compound.
Caption: General experimental workflow for the evaluation of benzofuran derivatives.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Potential of 5-bromo-3-methyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial potential of 5-bromo-3-methyl-benzofuran-2-carboxylic acid and its analogues, offering a valuable resource for researchers in the field of drug discovery.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related halogenated benzofuran-3-carboxylic acid derivatives against various microbial strains. These compounds serve as a proxy to estimate the potential activity of this compound. For comparison, the MIC values of commonly used antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), are also included.
| Compound/Drug | Organism | Type | MIC (µg/mL) | Reference |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | Gram-positive Bacteria | 50 - 100 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | 100 | [1] | |
| Candida albicans | Fungus | 100 | [1] | |
| Candida parapsilosis | Fungus | 100 | [1] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | Gram-positive Bacteria | 100 - 200 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | 200 | [1] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | Gram-positive Bacteria | 50 - 100 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | 100 | [1] | |
| Candida albicans | Fungus | 100 | [1] | |
| Candida parapsilosis | Fungus | 100 | [1] | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive Bacteria | 0.12 - 2 | |
| Escherichia coli | Gram-negative Bacteria | 0.015 - 1 | ||
| Fluconazole | Candida albicans | Fungus | 0.25 - 4 |
Note: The provided MIC values for the benzofuran derivatives are from a study on 3-benzofurancarboxylic acid derivatives. While structurally related, the activity of this compound may vary.
Experimental Protocols
The evaluation of antimicrobial activity for novel compounds like this compound typically involves standardized in vitro assays. The following are detailed methodologies for two commonly employed experiments:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Microbial Culture: A fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
b. Assay Procedure:
-
Serial Dilutions: The test compound is serially diluted in the appropriate growth medium directly in the wells of the 96-well plate. This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing the growth medium and the microbial inoculum without the test compound.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit microbial growth.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or by using a microplate reader.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
a. Preparation of Materials:
-
Test Compound: A solution of this compound of a known concentration is prepared.
-
Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are prepared.
-
Microbial Culture: A standardized suspension of the test microorganism is prepared.
b. Assay Procedure:
-
Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution is added to each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for this compound has not been elucidated. However, studies on various benzofuran derivatives suggest several potential antimicrobial mechanisms. These compounds can interfere with essential cellular processes in both bacteria and fungi.
Caption: Potential antimicrobial mechanisms of benzofuran derivatives.
Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial effects of a novel compound like this compound follows a structured workflow, from initial screening to more detailed characterization.
Caption: A typical workflow for antimicrobial drug discovery.
References
A Comparative Guide to the Anticancer Potential of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] Among these, their anticancer properties have garnered significant attention, with numerous studies demonstrating their efficacy against a wide range of cancer cell lines.[2][3][4][5] This guide provides a comparative analysis of the anticancer activity of various benzofuran derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel cancer therapeutics.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and serves as a key metric for comparing the potency of different derivatives. The following table summarizes the IC50 values for a selection of recently investigated benzofuran derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Compound with fluorine at position 4 of 2-benzofuranyl | Not Specified | 0.43[6] |
| Brominated derivatives | K562 (Leukemia) | Significant cytotoxicity[4] | |
| Brominated derivatives | MOLT-4 (Leukemia) | Significant cytotoxicity[4] | |
| Brominated derivatives | HeLa (Cervical Carcinoma) | Significant cytotoxicity[4] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12[7] |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[1][7] | |
| Benzofuran-Triazole Hybrids | Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon Carcinoma) | 0.87 |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical Carcinoma) | 0.73[8] | |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung Carcinoma) | 0.57[8] | |
| Oxindole-Based Benzofuran Hybrids | Compound 22f | MCF-7 (Breast Cancer) | 2.27[8] |
| Benzofuran-Carboxylic Acid Derivatives | Derivative 44b | MDA-MB-231 (Breast Cancer) | 2.52[8] |
| Benzofuran-based Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27[9] |
| LSD1 Inhibitors | Compound 17i | H460 (Lung Cancer) | 2.06[10] |
| Compound 17i | MCF-7 (Breast Cancer) | 2.90[10] |
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives involves a range of standardized in vitro and in vivo experimental protocols.
In Vitro Assays
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability and proliferation.[1]
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells containing active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solvent, such as DMSO, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
-
Cell Cycle Analysis: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure: Cancer cells are treated with the benzofuran derivative for a designated time. The cells are then harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is subsequently analyzed using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[1]
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are employed to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1]
-
Procedure: Treated and untreated cells are collected and stained with Annexin V-FITC and propidium iodide (PI). In the early stages of apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
In Vivo Studies
-
Xenograft Tumor Models: To assess the antitumor efficacy of benzofuran derivatives in vivo, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[1]
Mechanisms of Anticancer Activity and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often by targeting multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
A common mechanism of action for some benzofuran derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.
Caption: Inhibition of tubulin polymerization by benzofuran derivatives.
Other benzofuran derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the mTOR and HIF-1 pathways.
Caption: Inhibition of mTOR and HIF-1 signaling pathways.
A general workflow for the evaluation of the anticancer activity of novel benzofuran derivatives is depicted below.
Caption: General experimental workflow for anticancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of a Brominated Benzofuran-2-Carboxylic Acid Derivative in Combination with Amiodarone
A new frontier in antifungal therapy involves the exploration of synergistic drug combinations to enhance efficacy and combat resistance. This guide provides a comparative analysis of the synergistic antifungal activity of methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate, a brominated benzofuran-2-carboxylic acid derivative, when used in conjunction with the antiarrhythmic drug amiodarone, which also exhibits antifungal properties.
While research on the synergistic effects of the specifically requested 5-bromo-3-methyl-benzofuran-2-carboxylic acid is not publicly available, studies on the structurally related compound, methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate, reveal a significant synergistic interaction with amiodarone against pathogenic fungi. This synergy is primarily attributed to the benzofuran derivative's ability to potentiate amiodarone-induced disruption of calcium homeostasis in fungal cells.
Quantitative Analysis of Synergistic Effects
Although qualitative synergistic antifungal activity has been reported for the combination of methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate and amiodarone, specific quantitative data, such as the Fractional Inhibitory Concentration (FIC) index, are not detailed in the available literature. The FIC index is a standard measure of synergy, where an index of ≤ 0.5 typically indicates a synergistic interaction. The table below illustrates the antifungal activity of each compound individually against the pathogenic fungus Cryptococcus neoformans.
| Compound | Fungal Strain | Individual Antifungal Activity (MIC) | Reference |
| Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate | Cryptococcus neoformans | Significant growth inhibition | [1] |
| Amiodarone | Cryptococcus neoformans | Potent antifungal activity | [1] |
Note: MIC (Minimum Inhibitory Concentration) values from the primary literature were not provided in the search results, hence the qualitative description of activity.
Experimental Protocols
The synergistic effects of antifungal agents are commonly evaluated using the checkerboard broth microdilution method. This assay allows for the determination of the FIC index.
Experimental Protocol: Checkerboard Broth Microdilution Assay
-
Preparation of Drug Solutions: Stock solutions of methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate and amiodarone are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium, such as RPMI-1640, buffered with MOPS.
-
Plate Setup: A 96-well microtiter plate is used to create a matrix of drug concentrations. Drug A (e.g., the benzofuran derivative) is serially diluted along the rows, and Drug B (e.g., amiodarone) is serially diluted along the columns. This results in wells containing various combinations of the two drugs.
-
Inoculum Preparation: The fungal strain to be tested (e.g., Cryptococcus neoformans) is cultured, and a standardized inoculum is prepared to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 48-72 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible fungal growth. The FIC index is calculated using the following formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
Figure 1. Workflow for the checkerboard assay to determine antifungal synergy.
Mechanism of Synergistic Action: Disruption of Fungal Calcium Homeostasis
The synergistic antifungal effect of the brominated benzofuran derivative and amiodarone is linked to the disruption of calcium signaling in fungal cells. Amiodarone is known to induce a rapid influx of extracellular calcium and also trigger the release of calcium from intracellular stores like the vacuole.[2][3] The benzofuran derivative, while having its own antifungal properties, significantly enhances the calcium influx caused by amiodarone.[1] This overload of cytosolic calcium is toxic to the fungal cell and leads to cell death.
The key components of this proposed signaling pathway include:
-
Plasma Membrane Calcium Channels: Amiodarone is thought to open calcium channels in the fungal plasma membrane, leading to an initial influx of Ca²⁺.
-
Intracellular Calcium Stores: Amiodarone also affects intracellular organelles, such as the vacuole, causing them to release their stored calcium.
-
Potentiation by the Benzofuran Derivative: The brominated benzofuran-2-carboxylic acid derivative augments the initial amiodarone-induced calcium influx, leading to a more pronounced and toxic rise in cytosolic calcium.
Figure 2. Proposed signaling pathway for the synergistic antifungal effect.
References
Unveiling the Action of 5-bromo-3-methyl-benzofuran-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-bromo-3-methyl-benzofuran-2-carboxylic acid against other relevant compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon published data for structurally related benzofuran derivatives to infer its likely biological activities. The information is presented to facilitate further research and drug development efforts in the fields of oncology and infectious diseases.
Postulated Mechanisms of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities. Based on the current literature, this compound is likely to exert its effects through one or more of the following mechanisms:
-
Pim-1 Kinase Inhibition: The benzofuran-2-carboxylic acid scaffold is a known inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression, proliferation, and apoptosis.[1][2] Inhibition of Pim-1 is a promising strategy in cancer therapy. The presence of a bromine atom on the benzofuran ring may enhance this inhibitory activity.
-
Carbonic Anhydrase IX Inhibition: Certain benzofuran-based carboxylic acids have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX.[3][4] This enzyme plays a crucial role in pH regulation in the tumor microenvironment, and its inhibition can lead to cancer cell death.
-
Induction of Apoptosis and Oxidative Stress: Brominated benzofuran derivatives have been observed to induce apoptosis in cancer cells.[5] This process may be linked to the generation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death.
-
Antimicrobial Activity: Benzofuran derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The exact mechanism is not fully elucidated but may involve the inhibition of essential microbial enzymes.
Comparative Data
The following tables summarize the available quantitative data for relevant comparator compounds. It is important to note that direct experimental values for this compound are not currently available in the public domain. The data for "Inferred Activity" is an educated estimation based on the activities of structurally similar compounds reported in the literature.
Table 1: Pim-1 Kinase Inhibition
| Compound | Scaffold | IC50 (nM) | Reference |
| This compound | Benzofuran | Inferred: Potent | - |
| 3-methyl-benzofuran-2-carboxylic acid | Benzofuran | Inferred: Active | - |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 | [1][8][9][10][11] |
Table 2: Carbonic Anhydrase IX Inhibition
| Compound | Scaffold | Ki (nM) | Reference |
| This compound | Benzofuran | Inferred: Potent | - |
| 3-methyl-benzofuran-2-carboxylic acid | Benzofuran | Inferred: Active | - |
| Acetazolamide | Sulfonamide | 25 | [12] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Inferred: 50-200 | [6] |
| Candida albicans | Inferred: ~100 | [6] | |
| Ciprofloxacin | Escherichia coli | 0.008 - 0.047 | [13] |
| Fluconazole | Candida albicans | 0.5 | [14][15] |
Signaling Pathways and Experimental Workflows
To visually represent the potential mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Postulated Pim-1 kinase signaling pathway and the inhibitory action of this compound.
Caption: Role of Carbonic Anhydrase IX in tumor pH regulation and its inhibition by the benzofuran derivative.
Caption: General experimental workflow for the evaluation of the biological activity of the target compound.
Experimental Protocols
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Pim-1 kinase and the substrate peptide in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the spectrophotometric measurement of p-nitrophenol production from the hydrolysis of p-nitrophenyl acetate.
Materials:
-
Human carbonic anhydrase IX (recombinant)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds and Acetazolamide dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hCA IX in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and Acetazolamide in buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound dilution (or DMSO for control)
-
20 µL of the hCA IX working solution
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration compared to the control.
-
Calculate the Ki value using the Cheng-Prusoff equation, if the IC50 is determined at a known substrate concentration relative to the Km.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the antimicrobial susceptibility of a compound.
Materials:
-
Bacterial (e.g., Staphylococcus aureus ATCC 29213) or fungal (e.g., Candida albicans ATCC 90028) strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds and standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute further to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compounds and control drugs in the appropriate broth directly in the 96-well plate.
-
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still needed, the available data on related compounds strongly suggest its potential as a multi-target agent, particularly in the fields of oncology and infectious diseases. Its structural features point towards possible inhibition of Pim-1 kinase and carbonic anhydrase IX, as well as the ability to induce apoptosis and exert antimicrobial effects. The provided protocols offer a framework for the experimental validation of these hypotheses. Further research is warranted to fully elucidate the therapeutic potential of this and other brominated benzofuran derivatives.
References
- 1. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 5-Bromo-3-Methyl-Benzofuran-2-Carboxylic Acid Analogs
For Immediate Release:
A comprehensive analysis of 5-bromo-3-methyl-benzofuran-2-carboxylic acid and its analogs reveals a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a detailed comparison of their biological efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat complex diseases.
The core structure of benzofuran has long been recognized as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the benzofuran-2-carboxylic acid backbone has been shown to significantly influence the cytotoxic and enzyme-inhibitory activities of these compounds.[3][4]
This guide focuses on the comparative biological efficacy of these analogs, with a particular emphasis on their activity as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cellular processes critical for cancer development, such as cell cycle progression and apoptosis inhibition.[5][6]
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines and enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Anticancer Activity
The cytotoxic effects of these analogs have been demonstrated across a range of human cancer cell lines. The data presented below, compiled from multiple studies, highlights the structure-activity relationships (SAR) and the impact of various substitutions on their anticancer potency.
| Compound ID | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -H (unsubstituted) | Leukemia (K562) | 5.0 | [4] |
| Analog 2 | -H (unsubstituted) | Leukemia (HL60) | 0.1 | [4] |
| Analog 3 | N-(4'-hydroxy)phenylamide | Renal (ACHN) | Low µM | [7] |
| Analog 4 | N-(4'-hydroxy)phenylamide | Colon (HCT15) | Low µM | [7] |
| Analog 5 | N-(4'-hydroxy)phenylamide | Breast (MM231) | Low µM | [7] |
| Analog 6 | N-(4'-hydroxy)phenylamide | Gastric (NUGC-3) | Low µM | [7] |
| Analog 7 | N-(4'-hydroxy)phenylamide | Lung (NCI-H23) | Low µM | [7] |
| Analog 8 | N-(4'-hydroxy)phenylamide | Prostate (PC-3) | Low µM | [7] |
| Analog 9 | 3-(bromomethyl) | Pancreatic (MIA PaCa2) | Not specified | [8] |
| Analog 10 | 3-(bromomethyl) | Colon (HCT116) | Not specified | [8] |
Note: The table above is a representative summary. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Pim-1 Kinase Inhibition
Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase.[5][9] The carboxylic acid and amino groups on these molecules have been shown to form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[9]
| Compound ID | Modifications | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Reference |
| BZF-29 | Amino group at C4 | Potent | Potent | [9] |
| BZF-38 | Varied substitutions | Potent | Potent | [9] |
| BZF-39 | Varied substitutions | Potent | Potent | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzofuran analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Pim-1 Kinase Inhibition Assay
The inhibitory activity of the benzofuran analogs against Pim-1 kinase is determined using a biochemical assay that measures the phosphorylation of a substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Pim-1 enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The benzofuran analogs are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by detecting the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism of Action
To illustrate the underlying biological processes, the following diagrams depict the Pim-1 signaling pathway and a general workflow for the experimental evaluation of these compounds.
Caption: The Pim-1 signaling pathway and the inhibitory action of benzofuran analogs.
Caption: General experimental workflow for evaluating benzofuran analogs.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5-bromo-3-methyl-benzofuran-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous assessment of a synthesized compound's purity is a critical and indispensable step. The presence of even minor impurities can significantly impact the biological activity, toxicity, and overall viability of a potential drug candidate. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative with potential applications in medicinal chemistry.
Introduction to Purity Assessment
The synthesis of complex organic molecules like this compound can often lead to the formation of various impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, a multi-pronged analytical approach is essential to establish a comprehensive purity profile. This guide will detail the most effective chromatographic and spectroscopic techniques, along with classical methods, for this purpose.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is the gold standard for determining the purity of organic compounds. Each method provides unique insights into the sample's composition.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, high sensitivity, widely applicable. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, provides molecular weight information. | Isomers are often indistinguishable, may require chromatographic coupling for complex mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous solids. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compound and identify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program:
| Time (min) | % Solvent B |
|---|---|
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify and quantify any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
Data Acquisition and Analysis: Acquire both ¹H and ¹³C NMR spectra. The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to determine the absolute purity.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Sample Preparation: The sample is typically prepared as a dilute solution in a solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).
Data Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Melting Point Analysis
Objective: To obtain a preliminary indication of the compound's purity.
Instrumentation:
-
Melting point apparatus
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities, including:
-
Starting Materials: Unreacted 4-bromophenol and ethyl 2-chloroacetoacetate.
-
Isomeric Byproducts: Positional isomers where the bromine atom is at a different position on the benzene ring.
-
Ethyl Ester: Incomplete hydrolysis of the ethyl ester intermediate (this compound ethyl ester).
-
Decarboxylation Product: Loss of the carboxylic acid group to form 5-bromo-3-methyl-benzofuran.
Visualizing the Workflow
A systematic workflow is crucial for a comprehensive purity assessment.
Caption: Workflow for the purity assessment of a synthesized compound.
Logical Relationships in Purity Analysis
The choice of analytical techniques and the interpretation of their results follow a logical progression to build a complete picture of the compound's purity.
Caption: Logical relationships in the purity assessment process.
Conclusion
A combination of HPLC, NMR, and mass spectrometry provides a robust and comprehensive assessment of the purity of synthesized this compound. HPLC is ideal for quantitative purity determination and the detection of non-volatile impurities, while NMR provides invaluable structural confirmation and the ability to identify and quantify proton-containing impurities. Mass spectrometry serves to confirm the molecular weight and can help in identifying unknown impurities. Melting point analysis offers a rapid and simple preliminary check of purity. By employing these methods in a systematic workflow, researchers can confidently establish the purity of their synthesized compounds, a critical step in the advancement of drug discovery and development.
Spectroscopic Scrutiny: A Comparative Guide to Positional Isomers of Bromo-Methyl-Benzofuran-2-Carboxylic Acid
Introduction to the Isomers
The core structure under consideration is 3-methyl-benzofuran-2-carboxylic acid, with a bromine atom substituted at various positions on the benzene portion of the benzofuran ring. This comparison will focus on the following positional isomers:
-
Isomer 1: 4-Bromo-3-methyl-benzofuran-2-carboxylic acid
-
Isomer 2: 5-Bromo-3-methyl-benzofuran-2-carboxylic acid
-
Isomer 3: 6-Bromo-3-methyl-benzofuran-2-carboxylic acid (CAS No: 914206-99-8)[1]
-
Isomer 4: 7-Bromo-3-methyl-benzofuran-2-carboxylic acid (CAS No: 1019115-67-3)[2]
The distinct substitution patterns on the aromatic ring are expected to give rise to discernible differences in their respective NMR, IR, and mass spectra.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted and known spectroscopic data for the four positional isomers. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Protons | Isomer 1 (4-Bromo) | Isomer 2 (5-Bromo) | Isomer 3 (6-Bromo) | Isomer 4 (7-Bromo) |
| -COOH | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) |
| -CH₃ | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) |
| H-5 | ~7.4 ppm (d) | - | ~7.6 ppm (d) | ~7.3 ppm (t) |
| H-6 | ~7.2 ppm (t) | ~7.5 ppm (dd) | - | ~7.4 ppm (d) |
| H-7 | ~7.6 ppm (d) | ~7.8 ppm (d) | ~7.4 ppm (s) | - |
Chemical shifts (δ) are in ppm and coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon | Isomer 1 (4-Bromo) | Isomer 2 (5-Bromo) | Isomer 3 (6-Bromo) | Isomer 4 (7-Bromo) |
| C=O | ~165 ppm | ~165 ppm | ~165 ppm | ~165 ppm |
| C-2 | ~145 ppm | ~145 ppm | ~145 ppm | ~145 ppm |
| C-3 | ~115 ppm | ~115 ppm | ~115 ppm | ~115 ppm |
| C-3a | ~128 ppm | ~129 ppm | ~128 ppm | ~127 ppm |
| C-4 | ~115 ppm (C-Br) | ~125 ppm | ~124 ppm | ~123 ppm |
| C-5 | ~126 ppm | ~118 ppm (C-Br) | ~127 ppm | ~128 ppm |
| C-6 | ~123 ppm | ~128 ppm | ~120 ppm (C-Br) | ~125 ppm |
| C-7 | ~113 ppm | ~114 ppm | ~115 ppm | ~110 ppm (C-Br) |
| C-7a | ~154 ppm | ~153 ppm | ~154 ppm | ~152 ppm |
| -CH₃ | ~10 ppm | ~10 ppm | ~10 ppm | ~10 ppm |
Chemical shifts (δ) are in ppm.
IR Spectroscopy Data (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic Acid) | 1710-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Ether and Acid) | 1300-1000 |
| C-Br | 680-515 |
The precise positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) will be characteristic of the substitution pattern on the benzene ring for each isomer.
Mass Spectrometry Data (Predicted)
| Isomer | Molecular Formula | Molecular Weight | Key Fragmentation Patterns |
| All Isomers | C₁₀H₇BrO₃ | 269.96 g/mol | M⁺ and M+2 peaks in ~1:1 ratio, characteristic of a single bromine atom. Loss of -OH (M-17), -COOH (M-45), and Br (M-79/81). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method to induce fragmentation and create a characteristic mass spectrum.
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500). The resulting mass spectrum will show the molecular ion peak (M⁺) and fragment ions. The presence of a bromine atom will be indicated by an M+2 peak of nearly equal intensity to the M⁺ peak.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzofuran isomers.
Caption: Workflow for the spectroscopic comparison of benzofuran isomers.
This guide serves as a foundational tool for researchers working with substituted benzofurans. While predicted data provides a strong starting point, experimental verification remains the gold standard for unequivocal structural assignment.
References
In Vivo Validation of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation studies for 5-bromo-3-methyl-benzofuran-2-carboxylic acid are not extensively documented in publicly available literature, the broader class of benzofuran-2-carboxylic acid derivatives has demonstrated significant therapeutic potential across various domains. This guide provides a comparative analysis of the potential in vivo activity of this compound against validated activities of structurally related compounds in key therapeutic areas: cancer immunotherapy, oncology, and diuretics.
Comparative Analysis of Therapeutic Potential
The activity of this compound can be inferred by comparing it with other benzofuran-2-carboxylic acid derivatives that have been evaluated in vivo. Below is a summary of the performance of these comparator compounds.
Table 1: Comparison of In Vitro and In Vivo Efficacy of Benzofuran-2-Carboxylic Acid Derivatives
| Therapeutic Area | Compound/Class | Target | Key In Vitro Data | Key In Vivo Data | Reference |
| Cancer Immunotherapy | Benzofuran-2-carboxylic acid derivatives (D34 and D14) | Lymphoid Tyrosine Phosphatase (LYP) | D34: Kᵢ = 0.93 μMD14: Kᵢ = 1.34 μM | Significantly suppressed tumor growth in an MC38 syngeneic mouse model.[1] | [1] |
| Oncology | Novel benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent inhibition of Pim-1 and Pim-2 in enzyme assays. | Data on specific benzofuran-2-carboxylic acid derivatives in vivo is limited, but related Pim-1 inhibitors show efficacy in xenograft models. | |
| Diuretics | 3-carboxy-2-methylbenzofuran (1d) | Pendrin (SLC26A4) | IC₅₀ ≈ 0.5 μM | Potentiated the diuretic effect of furosemide by 45% in mice at 10 mg/kg.[2] | [2] |
Potential Therapeutic Applications and Signaling Pathways
Based on the activities of related compounds, this compound could potentially be developed as an inhibitor for the following pathways.
Cancer Immunotherapy: Targeting Lymphoid Tyrosine Phosphatase (LYP)
Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Inhibition of LYP can enhance T-cell activation, making it a promising target for cancer immunotherapy.[1] Benzofuran-2-carboxylic acid derivatives have been identified as potent LYP inhibitors.[1]
Oncology: Targeting Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[5][6] Novel benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors.
Diuretics: Targeting Pendrin (SLC26A4)
Pendrin is an anion exchanger found in the kidney that plays a role in chloride and bicarbonate transport, impacting blood pressure and electrolyte balance.[7][8][9] Inhibition of pendrin is a novel strategy for diuretic therapy.
Experimental Protocols
The following are generalized in vivo protocols based on studies of comparator benzofuran-2-carboxylic acid derivatives.
In Vivo Tumor Growth Inhibition Assay (Syngeneic Mouse Model)
This protocol is based on the methodology used for evaluating LYP inhibitors in an MC38 colon adenocarcinoma model.[1][10][11][12][13][14]
Objective: To assess the anti-tumor efficacy of a test compound in an immunocompetent mouse model.
Experimental Workflow:
Materials:
-
MC38 murine colon adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Test compound (this compound)
-
Vehicle control
-
Positive control (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: MC38 cells are cultured under standard conditions. Prior to injection, cells are harvested, washed, and resuspended in a mixture of PBS and Matrigel.
-
Tumor Inoculation: A suspension of MC38 cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a predetermined size (e.g., 50-100 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration: The test compound, vehicle, or positive control is administered according to a predefined schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Tumor volume is measured with calipers (Volume = (length x width²)/2) and body weight is recorded regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised, weighed, and may be processed for further analysis such as immunohistochemistry or flow cytometry to assess immune cell infiltration.
In Vivo Diuretic Activity Assay
This protocol is a modification of the Lipschitz test, used to evaluate the diuretic potential of compounds like pendrin inhibitors.[2][15][16][17][18][19]
Objective: To determine the effect of a test compound on urine output and electrolyte excretion in rats or mice.
Experimental Workflow:
Materials:
-
Male Wistar or Sprague-Dawley rats (or mice)
-
Metabolic cages
-
Test compound
-
Vehicle (e.g., normal saline with a suspending agent)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Normal saline (0.9% NaCl)
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation: Animals are fasted for approximately 18 hours with free access to water to ensure uniform gastric emptying.
-
Hydration: A saline load (e.g., 25 mL/kg, orally) is administered to ensure adequate hydration and urine flow.
-
Dosing: Immediately after the saline load, animals are divided into groups and administered the vehicle, a standard diuretic, or the test compound at various doses.
-
Urine Collection: Animals are placed individually in metabolic cages, and urine is collected at specified intervals (e.g., over 5 or 24 hours).
-
Data Collection: The total volume of urine for each collection period is measured.
-
Electrolyte Analysis: The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples are determined.
-
Calculation of Diuretic Index: The diuretic action (ratio of the mean urine volume of the test group to the control group) and diuretic activity (ratio of the diuretic action of the test group to the standard group) are calculated.
Conclusion
References
- 1. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PIM1 kinase promotes prostate cancer cell migration and adhesion via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multiple roles of pendrin in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pendrin—A New Target for Diuretic Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 11. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 12. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 15. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of benzofuran derivatives with anticancer activity.
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, with anticancer properties being a major focus of investigation.[1][2] This guide provides a comparative overview of the structure-activity relationship (SAR) of various benzofuran derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways.
Quantitative Assessment of Anticancer Activity: A Comparative Analysis
The cytotoxic effects of benzofuran derivatives have been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives, categorized by their structural classes, against various cancer cell lines.
Table 1: Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [1] |
| Compound 5 (Fluorinated) | Not Specified | 0.43 | [1] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [3] |
Structure-Activity Relationship Insights: The addition of halogen atoms, such as chlorine, bromine, or fluorine, to the benzofuran ring has been shown to significantly enhance anticancer activity.[4]
Table 2: Benzofuran-Hybrid Derivatives
| Hybrid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl Piperazine | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [5] |
| N-Aryl Piperazine | Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [5] |
| N-Aryl Piperazine | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [5] |
| N-Aryl Piperazine | Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [5] |
| Chalcone | Compound 4g | HeLa (Cervical) | 5.61 | [6] |
| Chalcone | Compound 4g | HCC1806 (Breast) | 5.93 | [6] |
| Chalcone | Compound 4n | HeLa (Cervical) | 3.18 | [6] |
| Oxindole-Benzofuran | Compound 22d | MCF-7 (Breast) | 3.41 | [3] |
| Oxindole-Benzofuran | Compound 22f | MCF-7 (Breast) | 2.27 | [3] |
| 3-Amidobenzofuran | Compound 28g | MDA-MB-231 (Breast) | 3.01 | [3][7] |
| 3-Amidobenzofuran | Compound 28g | HCT-116 (Colon) | 5.20 | [3][7] |
| Benzofuran Hybrid | Compound 12 | SiHa (Cervical) | 1.10 | [3][7] |
| Benzofuran Hybrid | Compound 12 | HeLa (Cervical) | 1.06 | [3][7] |
Structure-Activity Relationship Insights: Hybrid molecules incorporating benzofuran with other pharmacologically active moieties like piperazine, chalcone, and oxindole have demonstrated potent cytotoxic effects.[2][4] For instance, the presence of a keto-substituent in benzofuran-N-aryl piperazine hybrids plays a crucial role in their anticancer activity.[5] In benzofuran-chalcone derivatives, electron-donating groups on the benzene ring tend to enhance anticancer activity.[6]
Table 3: Other Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoylbenzofuran | Compound 11e | MCF-7 (Breast Cancer) | Potent (exact value not specified) | [1] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | - | Various | Nanomolar concentrations | [8] |
Structure-Activity Relationship Insights: Substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[2][4] For example, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have been identified as a novel class of tubulin polymerization inhibitors, with a methyl group at the C-3 position increasing activity.[8]
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro and in vivo experimental protocols.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]
-
The formazan crystals are dissolved in a suitable solvent, such as DMSO.[1]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
The IC50 value is calculated from the resulting dose-response curve.[1]
-
Flow Cytometry for Cell Cycle Analysis
This technique is employed to determine the effect of the compounds on the progression of the cell cycle.[1]
-
Procedure:
-
Cancer cells are treated with the benzofuran derivatives for a defined period.
-
The cells are harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[1]
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1]
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1]
-
Procedure:
-
Treated and untreated cells are harvested.
-
The cells are stained with Annexin V-FITC and propidium iodide (PI).[1]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1]
-
PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.[1]
-
The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Mechanisms of Anticancer Activity and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
Induction of Apoptosis
Many benzofuran derivatives induce apoptosis in cancer cells.[9][10] This is often achieved by modulating the expression of key apoptosis-related proteins. For instance, some derivatives have been shown to increase the Bax/Bcl-2 ratio and lead to the cleavage of poly (ADP-ribose) polymerase (PARP).[9] The activation of caspases, such as caspase-3/7, is another indicator of apoptosis induction by these compounds.[10]
Caption: Apoptosis induction by benzofuran derivatives.
Cell Cycle Arrest
Certain benzofuran derivatives can halt the progression of the cell cycle, typically at the G2/M phase.[7] This prevents cancer cells from dividing and proliferating. This effect is often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[8]
Caption: Cell cycle arrest via tubulin polymerization inhibition.
Inhibition of Signaling Pathways
Benzofuran derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer.
-
mTOR Signaling: The mTOR pathway is crucial for cell growth, proliferation, and survival. Some benzofuran derivatives act as inhibitors of mTOR, thereby suppressing tumor growth.[11][12]
Caption: Inhibition of the mTOR signaling pathway.
-
VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[6][13]
Caption: Inhibition of VEGFR-2 signaling and angiogenesis.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies have highlighted key structural modifications that can enhance their cytotoxic potency and selectivity. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways, offer multiple avenues for therapeutic intervention. Further research and optimization of lead compounds are warranted to translate the potential of benzofuran derivatives into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Benzofuran Derivatives: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various halogenated benzofuran derivatives against several human cancer cell lines. The introduction of halogens, such as bromine, chlorine, and fluorine, into the benzofuran scaffold has been shown to significantly enhance anticancer activity.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to assist in the evaluation and development of this promising class of compounds.
Comparative Cytotoxicity Data
The cytotoxic efficacy of halogenated benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several halogenated benzofuran derivatives across various cancer cell lines, demonstrating their potent and sometimes selective anticancer activity.
| Compound | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromine | K562 (Chronic Myelogenous Leukemia) | 5 | [2][3] |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [2][3] | ||
| HeLa (Cervical Cancer) | > 1000 | [4] | ||
| HUVEC (Normal Endothelial Cells) | > 1000 | [4] | ||
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | Chlorine | A549 (Lung Cancer) | Most Promising | [1][5] |
| HepG2 (Liver Cancer) | - | [1][5] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | Bromine | A549 (Lung Cancer) | Significant | [1][5] |
| HepG2 (Liver Cancer) | Significant | [1][5] | ||
| Hybrid of benzofuran and N-aryl piperazine (Compound 16) | - | A549 (Lung Cancer) | 0.12 | [6] |
| SGC7901 (Gastric Cancer) | 2.75 | [6] | ||
| Bromo-derivative (14c) | Bromine | HCT-116 (Colon Cancer) | 3.27 | [7][8] |
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (7) | Chlorine, Fluorine | K562 (Chronic Myelogenous Leukemia) | 0.84 | [9] |
Mechanisms of Cytotoxicity
Halogenated benzofuran derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and generating reactive oxygen species (ROS).[1][10]
Apoptosis Induction: Many benzofuran derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[1][10] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[10] For instance, some derivatives have been shown to significantly increase the activity of caspase-3/7 in cancer cells.[11]
Cell Cycle Arrest: Certain halogenated benzofurans can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][10] Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase or the S and G2/M phases, depending on the specific derivative and cell line.[1][5]
Reactive Oxygen Species (ROS) Generation: Some derivatives exhibit pro-oxidative effects, leading to an increase in intracellular ROS levels.[1] This oxidative stress can damage cellular components and trigger apoptotic cell death.[1]
Below is a diagram illustrating the key signaling pathways involved in the cytotoxicity of halogenated benzofuran derivatives.
Caption: Key signaling pathways affected by halogenated benzofurans.
Experimental Protocols
The evaluation of the cytotoxic activity of halogenated benzofuran derivatives is predominantly conducted using in vitro cell-based assays. The MTT assay is the most commonly employed method to assess cell viability.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated benzofuran derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[10]
-
MTT Addition: Following the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals.[10]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines a typical workflow for evaluating the cytotoxicity of these compounds.
Caption: A typical workflow for assessing cytotoxicity.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-bromo-3-methyl-benzofuran-2-carboxylic acid, a halogenated organic compound. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not located, information for structurally similar compounds like ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate and 5-Bromo-2-chlorobenzoic acid indicates that this substance should be handled as a potential irritant to the skin, eyes, and respiratory system.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents)[3]
-
Safety goggles and a face shield
-
A fully buttoned laboratory coat
Engineering Controls: All handling and preparation for disposal of this chemical should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management involves proper identification, segregation, and containment.[4] this compound is classified as a halogenated organic waste due to the presence of bromine.[6] This classification is critical for proper segregation.
1. Waste Identification and Segregation:
-
This compound must be disposed of as hazardous chemical waste.
-
Crucially, it must be segregated from non-halogenated organic waste streams to facilitate proper disposal, which is often incineration at a specialized facility.[5][6] Mixing halogenated and non-halogenated wastes can increase disposal costs and complicate the disposal process.[5]
-
Do not mix this waste with incompatible materials such as strong bases, oxidizers, or reactive metals.[7]
2. Waste Collection and Containerization:
-
Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable. The original container is often the best choice for waste storage.[8]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8]
-
If dealing with a solid, it should be placed directly into the container. If it is dissolved in a solvent, the entire solution is considered halogenated waste.
3. Labeling the Waste Container: Proper labeling is a critical step to ensure safety and regulatory compliance. The label must be securely affixed to the container and include the following information:[4][9]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or chemical formulas)
-
The date when waste was first added to the container (the "accumulation start date")
-
An indication of the hazards (e.g., "Irritant," "Toxic")
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
The SAA should be a secondary containment unit (such as a chemical-resistant tray or cabinet) to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[7][10]
5. Arranging for Disposal:
-
Once the container is full or you have no more of this waste to dispose of, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9][10]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or calling the EHS office directly.[5][8]
Disposal of Empty Containers:
-
An "empty" container that held this hazardous waste may still contain residue.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[7][8]
-
After triple-rinsing, deface or remove the original label, and the container can then typically be disposed of as regular laboratory glass or plastic waste.[8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [10] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [10] |
| Waste Neutralization pH | Between 5.5 and 9.5 for drain disposal (if applicable) | [11] |
| Container Rinsing | Triple rinse with a solvent | [7][8] |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. wattbarind.com [wattbarind.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-bromo-3-methyl-benzofuran-2-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Given that this compound is a halogenated organic acid, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles providing full coverage. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] | Protects eyes from splashes and potential fumes, which can cause irreversible damage.[1][3] |
| Skin Protection | Nitrile or neoprene gloves; double-gloving is recommended.[3][4] A chemical-resistant lab coat or apron.[1][2] | Prevents skin contact, which can cause irritation or burns.[5] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges should be used when handling the powder outside of a chemical fume hood.[1][4] | Protects against the inhalation of harmful dust or vapors.[3] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6]
-
Fume Hood: For all procedures that may generate dust or vapors, use a certified chemical fume hood.[2][4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
Handling Protocol:
-
Preparation: Before handling, wash hands thoroughly.[5][7] Ensure all necessary PPE is worn correctly.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, funnels) to avoid spills.[2]
-
-
In Solution:
-
When dissolving, add the acid to the solvent slowly.
-
If diluting with water, always add acid to water, never the reverse, to prevent a potentially violent exothermic reaction.[4]
-
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][7] Keep it segregated from bases and other incompatible materials.[1]
-
Contamination: Take off any contaminated clothing immediately and wash it before reuse.[7]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact and adhere to regulations.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solid waste and solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[6][8] Do not mix with non-halogenated waste.[9][10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be disposed of in the same designated halogenated waste container.[4]
-
Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[4]
Disposal Method:
-
Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste management company.[8][11]
Experimental Workflow Visualization
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Safe handling workflow diagram.
References
- 1. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 2. iigtchem.com [iigtchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
